5-Bromo-2-cyano-4-nitrophenylacetic acid
Descripción
BenchChem offers high-quality 5-Bromo-2-cyano-4-nitrophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyano-4-nitrophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCRVBVNLHFTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
High-Density Orthogonal Functionalization: A Technical Guide to 5-Bromo-2-cyano-4-nitrophenylacetic Acid in Lead Generation
Executive Summary
In modern medicinal chemistry and drug development, the rapid generation of complex molecular libraries relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9) represents a masterclass in structural design for late-stage derivatization. Featuring four distinct functional handles—a carboxylic acid, a cyano group, a nitro group, and a bromide—this scaffold allows researchers to perform sequential, site-specific modifications without the need for cumbersome protection-deprotection strategies.
This whitepaper provides an in-depth technical analysis of the compound's electronic topology, outlines the causality behind its unique reactivity profile, and delivers field-validated protocols for its application in drug discovery workflows.
Structural Profiling & Physicochemical Properties
Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The high heteroatom count and halogenation of this molecule significantly influence its solubility, polarity, and reactivity.
Quantitative Data Summary
Data corroborated by commercial chemical databases including .
| Property | Value |
| IUPAC Name | 2-(5-Bromo-2-cyano-4-nitrophenyl)acetic acid |
| CAS Number | 1805415-31-9 |
| Molecular Formula | C9H5BrN2O4 |
| Molecular Weight | 285.05 g/mol |
| Canonical SMILES | N#CC1=CC(=C(Br)C=C1CC(O)=O)=O |
| InChIKey | LMCRVBVNLHFTCE-UHFFFAOYSA-N |
| Reactivity Profile | Electrophilic at C5; Acidic at C1; Reducible at C2/C4 |
Electronic Topology & Mechanistic Causality
To leverage 5-Bromo-2-cyano-4-nitrophenylacetic acid effectively, one must understand the causality driven by its electronic topology. The arrangement of substituents on the phenyl ring is not random; it creates a highly polarized system.
-
Position 1 (Acetic Acid): Provides a flexible, sp3-hybridized linker for amide or ester formation, decoupling the reactive carbonyl from the aromatic ring's electronic effects.
-
Position 2 (Cyano Group): A strongly electron-withdrawing group (EWG) that sits para to the bromide.
-
Position 4 (Nitro Group): The most potent EWG on the ring, positioned ortho to the bromide.
-
Position 5 (Bromo Group): The primary site for nucleophilic attack or oxidative addition.
The Causality of C5 Activation: The C5-Br bond is exceptionally activated. Because it is flanked by an ortho-nitro group and a para-cyano group, the local electron density at C5 is severely depleted. According to the foundational principles of, this specific geometric arrangement perfectly stabilizes the negatively charged Meisenheimer intermediate via resonance.
Expert Insight: While the C5 bromide is an excellent candidate for Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings, its extreme electron deficiency allows researchers to bypass transition metals entirely. SNAr can be utilized to introduce amines, ethers, or thioethers under mild basic conditions, effectively eliminating the risk of heavy metal contamination in late-stage active pharmaceutical ingredients (APIs).
Orthogonal Reactivity Pathways
The true power of this scaffold lies in its orthogonality—the ability to react one functional group while leaving the others completely intact.
Caption: Orthogonal reactivity map of 5-Bromo-2-cyano-4-nitrophenylacetic acid.
Trustworthiness: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in chemical logic and monitoring steps to confirm success at each stage.
Protocol A: Metal-Free SNAr Amination at C5
Purpose: To install a secondary amine at the C5 position without affecting the carboxylic acid or reducible groups. Causality Check: The carboxylic acid is left unprotected. Under the basic conditions of the reaction, it deprotonates to form a carboxylate anion. This anionic state repels incoming nucleophiles, acting as a self-protecting mechanism that forces the external amine to attack exclusively at the C5-Br position.
-
Initiation: Dissolve 1.0 eq of 5-Bromo-2-cyano-4-nitrophenylacetic acid in anhydrous DMF (0.2 M). The polar aprotic solvent is critical as it stabilizes the polar Meisenheimer transition state.
-
Reagent Addition: Add 1.5 eq of the desired secondary amine (e.g., morpholine) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Thermal Activation: Heat the mixture to 80 °C for 4–6 hours.
-
Self-Validation (Monitoring): The reaction will exhibit a distinct color shift (typically to deep orange/red) indicative of the Meisenheimer complex formation. Confirm complete consumption of the starting material via LC-MS (monitoring for the[M-H]- mass shift corresponding to the loss of Br and addition of the amine).
-
Isolation: Cool to room temperature and quench with 1M HCl to precipitate the product. The acidic quench reprotonates the carboxylic acid, driving the product out of the aqueous phase. Filter and dry under vacuum.
Protocol B: Chemoselective Nitro Reduction
Purpose: To convert the C4-nitro group into an aniline for subsequent functionalization, without reducing the C2-cyano group. Causality Check: Standard catalytic hydrogenation (Pd/C, H2) risks reducing the cyano group to a primary amine or causing dehalogenation if performed before SNAr. Using Béchamp reduction conditions (Fe/NH4Cl) ensures strict chemoselectivity for the nitro group.
-
Initiation: Suspend the intermediate from Protocol A in a 4:1 mixture of Ethanol and Water (0.1 M).
-
Reagent Addition: Add 5.0 eq of Iron powder and 5.0 eq of Ammonium Chloride (NH4Cl). The mild acidity of NH4Cl activates the iron surface without hydrolyzing the cyano group.
-
Thermal Activation: Reflux at 80 °C for 2 hours.
-
Self-Validation (Monitoring): The deep color of the nitro-aromatic starting material will fade to a pale yellow/brown suspension. TLC (UV 254 nm) will show a highly polar, ninhydrin-positive spot.
-
Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and evaporate.
Sequential Derivatization Workflow
The sequence of derivatization is governed by strict chemical logic. SNAr must be performed first. If the nitro group were reduced to an aniline prior to SNAr, the resulting electron-donating amine would deactivate the ring, rendering the C5 position completely inert to nucleophilic attack.
Caption: Sequential derivatization workflow for advanced scaffold synthesis.
References
-
OpenStax. "16.6 Nucleophilic Aromatic Substitution". Organic Chemistry. Available at:[Link]
Analytical and Structural Characterization of 5-Bromo-2-cyano-4-nitrophenylacetic acid: Molecular Weight, Exact Mass, and Analytical Workflows
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary
In the landscape of modern drug discovery and organic synthesis, polyfunctionalized aromatic building blocks are critical for developing complex pharmacophores. 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS No. 1805415-31-9) is a highly versatile screening compound and synthetic intermediate[1]. It features four distinct functional groups—a halogen (bromine), a nitrile (cyano), a nitro group, and a carboxylic acid—attached to a central benzene ring.
This technical guide provides an authoritative breakdown of its mass properties, differentiating between stoichiometric molecular weight and monoisotopic exact mass. Furthermore, it details a self-validating analytical protocol using High-Resolution Mass Spectrometry (HRMS) to ensure rigorous quality control and structural confirmation.
Chemical Identity and Structural Architecture
The reactivity and analytical behavior of 5-Bromo-2-cyano-4-nitrophenylacetic acid are dictated by its dense functionalization. The carboxylic acid provides a site for amide coupling or esterification, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and the strongly electron-withdrawing cyano and nitro groups significantly alter the electronic density of the aromatic ring.
Table 1: Physicochemical Summary
| Property | Value |
| Chemical Name | 5-Bromo-2-cyano-4-nitrophenylacetic acid |
| CAS Registry Number | 1805415-31-9 |
| Molecular Formula | C₉H₅BrN₂O₄ |
| Average Molecular Weight | 285.05 g/mol [2] |
| Monoisotopic Exact Mass | 283.9433 Da |
| Physical State | Solid (Standard Ambient Temperature and Pressure) |
Stoichiometry vs. High-Resolution Analysis: Molecular Weight and Exact Mass
Causality Insight: Why Differentiate?
In synthetic chemistry, the average molecular weight is used to calculate stoichiometric equivalents for reactions. This value accounts for the natural abundance of all isotopes for each element in the compound. However, in analytical validation using HRMS, average mass is fundamentally inadequate due to the mass defect and the specific isotopic distribution of the elements.
Bromine possesses a unique isotopic signature: it exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Because this ratio is nearly 1:1, the mass spectrum will not show a single peak at the average mass of 285 Da. Instead, it will display a distinct doublet separated by 2 Da. Therefore, the exact mass —calculated using only the most abundant, lowest-mass isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br)—must be used to target the monoisotopic peak.
Table 2: Monoisotopic Exact Mass Calculation
Calculations are grounded in the IUPAC 2013 standard atomic weights[3].
| Element | Principal Isotope | Monoisotopic Mass (Da) | Quantity | Total Mass Contribution (Da) |
| Carbon | ¹²C | 12.000000 | 9 | 108.000000 |
| Hydrogen | ¹H | 1.007825 | 5 | 5.039125 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 4 | 63.979660 |
| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |
| Total Exact Mass (Neutral) | 283.943270 Da |
Self-Validating Analytical Protocol: LC-HRMS Method
To confirm the identity and purity of 5-Bromo-2-cyano-4-nitrophenylacetic acid, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.
Causality Insight: Ionization Strategy
The presence of the acetic acid moiety provides an ideal, highly acidic site that readily loses a proton in solution. Consequently, Negative-ion Electrospray Ionization (ESI-) is the most logical and sensitive choice for this compound. The protocol below is designed as a self-validating system: the detection of the exact mass within a <5 ppm error margin, strictly coupled with the ~1:1 characteristic doublet of the bromine isotopes (M and M+2), unequivocally confirms the compound's identity and guards against false positives.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water (v/v). Note: Avoid highly acidic diluents that may suppress the deprotonation of the carboxylic acid.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Equip the system with a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry Acquisition (ESI-)
-
Configure the Orbitrap or Time-of-Flight (TOF) mass spectrometer to ESI negative mode.
-
Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
-
Acquire full scan data over a mass range of m/z 100 to 800 with a minimum resolution of 70,000 (at m/z 200).
Step 4: Data Processing & Isotopic Validation
-
Extract the Extracted Ion Chromatogram (EIC) for the deprotonated monoisotopic mass [M-H]⁻.
-
Calculation: Neutral Mass (283.9433 Da) - Proton Mass (1.0073 Da) = m/z 282.9360 .
-
-
Extract the EIC for the ⁸¹Br isotopologue [M+2-H]⁻ at m/z 284.9340 .
-
Validation Check: Confirm that the mass accuracy for both peaks is ≤ 5 ppm and that the intensity ratio of m/z 282.9360 to 284.9340 is approximately 1:1. If this isotopic envelope is missing, the detected mass is an artifact or impurity.
Workflow Visualization
The following diagram maps the logical progression of the analytical characterization workflow, emphasizing the transition from physical separation to high-resolution data validation.
LC-HRMS Analytical Workflow for 5-Bromo-2-cyano-4-nitrophenylacetic acid.
References
-
Meija, J., et al. (IUPAC). "Atomic weights of the elements 2013 (IUPAC Technical Report)". Pure and Applied Chemistry, 88(3), 265-291.[Link]
Sources
Mechanism of Action and Synthetic Utility of 5-Bromo-2-cyano-4-nitrophenylacetic Acid in Scaffold Generation
Executive Summary
In the realm of organic synthesis and drug discovery, 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9) does not act as a biological drug with a physiological mechanism of action; rather, it serves as a highly functionalized, privileged scaffold precursor . Its "mechanism of action" is defined by its chemical reactivity. By strategically positioning four orthogonal functional groups around a central benzene ring, this molecule enables the rapid, modular construction of complex polycyclic heterocycles—most notably indoles, oxindoles, and isoquinolines—which are foundational to modern pharmaceutical libraries.
This whitepaper details the mechanistic pathways, causality behind reagent selection, and self-validating experimental protocols for leveraging this building block in advanced synthetic workflows.
Structural Analysis & Orthogonal Reactivity
The synthetic power of 5-Bromo-2-cyano-4-nitrophenylacetic acid lies in the pairwise synergistic reactivity of its functional handles:
-
C1 Acetic Acid (-CH₂COOH) & C2 Cyano (-CN) Axis : These two groups are positioned ortho to one another. The hydration of the nitrile yields an amide, which can immediately undergo intramolecular condensation with the adjacent carboxylic acid to form a thermodynamically stable 6-membered imide ring (homophthalimide) [1].
-
C4 Nitro (-NO₂) & C5 Bromo (-Br) Axis : The nitro group is a masked primary amine. Once selectively reduced, it forms an ortho-bromoaniline derivative. This specific motif is the classic prerequisite for transition-metal-catalyzed cross-coupling cascades (e.g., Larock indole annulation) to construct 5-membered nitrogen heterocycles [2].
Fig 1: Orthogonal reactivity map of 5-Bromo-2-cyano-4-nitrophenylacetic acid.
Mechanistic Pathways in Scaffold Construction
Pathway A: Isoquinoline-1,3-dione (Homophthalimide) Synthesis
The conversion of the ortho-cyanophenylacetic acid moiety into an isoquinoline derivative is driven by the thermodynamic favorability of forming a 6-membered lactam. Under strongly acidic conditions (e.g., aqueous H₂SO₄), the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic. Nucleophilic attack by water yields an intermediate imidic acid, which tautomerizes to a primary amide. The elevated temperature subsequently drives an intramolecular nucleophilic acyl substitution: the amide nitrogen attacks the carbonyl carbon of the adjacent acetic acid group, expelling water and yielding the isoquinoline-1,3(2H,4H)-dione scaffold [1].
Pathway B: Indole Annulation via ortho-Bromoanilines
To exploit the C4-C5 axis for indole synthesis, the nitro group must be reduced to an amine. Causality in experimental design is critical here: standard catalytic hydrogenation (H₂ over Pd/C) is contraindicated because it will trigger unwanted hydrodehalogenation, cleaving the vital C5 bromo handle. Therefore, a chemoselective single-electron transfer (SET) reducing agent, such as Tin(II) chloride (SnCl₂) or Iron powder (Fe/NH₄Cl), must be employed.
Once the ortho-bromoaniline is generated, it becomes a prime substrate for palladium-catalyzed domino reactions. In a typical Larock-type annulation, oxidative addition of Pd(0) into the C-Br bond is followed by the coordination and migratory insertion of an internal alkyne. Subsequent intramolecular C-N bond formation (reductive elimination) yields a highly substituted indole core [2][3].
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to isolate the reactivity of specific axes while preserving the integrity of the remaining functional groups.
Protocol 1: Chemoselective Reduction to 4-Amino-5-bromo-2-cyanophenylacetic acid
Objective: Unmask the C4 amine without debrominating C5 or hydrolyzing the C2 nitrile.
-
Initiation: Dissolve 5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 equiv) in absolute ethanol (0.2 M concentration).
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) portion-wise at room temperature. The mild acidity of the hydrated tin salt acts as a self-catalyzing proton source.
-
Propagation: Heat the reaction mixture to 70°C for 3 hours. Monitor via TLC (DCM:MeOH 9:1) until the nitro starting material is fully consumed.
-
Workup (Self-Validating Step): Cool the mixture to 0°C and carefully adjust the pH to 7-8 using saturated aqueous NaHCO₃. Validation: A thick white precipitate of tin oxides/hydroxides will form. This confirms the complete oxidation of Sn(II) to Sn(IV).
-
Isolation: Filter the suspension through a pad of Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the ortho-bromoaniline intermediate.
Protocol 2: Synthesis of 7-Bromo-6-nitroisoquinoline-1,3(2H,4H)-dione
Objective: Cyclize the C1-C2 axis while leaving the C4-C5 axis intact for downstream diversification.
-
Initiation: Suspend 5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 equiv) in a 50% v/v aqueous H₂SO₄ solution.
-
Cyclization: Heat the mixture to 90°C under reflux for 4-6 hours. The suspension will gradually homogenize as the nitrile hydrates to the amide, followed by precipitation of the cyclized product.
-
Isolation: Pour the hot reaction mixture over crushed ice. The sudden drop in temperature and polarity shift forces the complete precipitation of the homophthalimide.
-
Purification: Filter the solid, wash extensively with cold water to remove residual acid, and recrystallize from ethanol.
Fig 2: Step-by-step workflow for converting the starting material into an indole scaffold.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the primary transformations involving this scaffold, based on standard organic synthesis parameters.
| Reaction Type | Reagents / Catalyst | Target Scaffold / Intermediate | Expected Yield Range | Functional Group Tolerance |
| Nitro Reduction | SnCl₂·2H₂O, EtOH, 70°C | ortho-Bromoaniline | 85–92% | High: -CN, -Br, and -COOH remain completely unaffected. |
| Nitrile Hydration & Cyclization | 50% aq. H₂SO₄, 90°C | Homophthalimide | 75–88% | Moderate: -NO₂ and -Br are stable; esterification may occur if alcohols are present. |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl-arene intermediate | 70–85% | High: Requires prior reduction of -NO₂ to -NH₂ to prevent oxidative side reactions. |
| Larock Indole Annulation | Pd(OAc)₂, PPh₃, Internal Alkyne | Indole derivative | 60–80% | Moderate: Sensitive to extreme steric hindrance at the C5 position. |
References
- Product Class 6: Isoquinolinones Science of Synthesis (Thieme Connect)
- Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions Molecules (Semantic Scholar)
- A Fast Track to Indoles and Annulated Indoles through ortho- vs ipso-Amination of Aryl Halides Organic Letters (ACS Public
A Guide to Determining the Solubility Profile of 5-Bromo-2-cyano-4-nitrophenylacetic Acid in Polar Solvents for Pre-formulation Studies
For Immediate Release
Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This technical guide outlines a comprehensive framework for characterizing the solubility of 5-Bromo-2-cyano-4-nitrophenylacetic acid, a novel compound with potential therapeutic applications. As approximately 90% of new drug candidates are poorly water-soluble, a thorough understanding of their solubility behavior is paramount for successful drug development.[3] This document provides a structured approach, from theoretical analysis of the molecular structure to detailed, validated experimental protocols and data interpretation, designed for researchers, scientists, and drug development professionals.
Theoretical Framework and Physicochemical Analysis
Pre-formulation studies are an essential component of the drug development process, providing the scientific basis for formulation development by characterizing the physical and chemical properties of a new drug candidate.[4] A deep understanding of the molecule's structure is the first step in predicting its solubility behavior.
1.1. Molecular Structure Analysis
The structure of 5-Bromo-2-cyano-4-nitrophenylacetic acid contains several functional groups that will dictate its interactions with various polar solvents:
-
Phenylacetic Acid Core: The parent structure, phenylacetic acid, is a weakly acidic compound that is slightly soluble in water.[5][6]
-
Carboxylic Acid Group (-COOH): This is the primary acidic functional group (pKa ~4.3 for the parent phenylacetic acid) and a key site for hydrogen bonding.[6] In aqueous solutions, its ionization state is pH-dependent. At pH levels above its pKa, the group will deprotonate to the carboxylate form (-COO⁻), significantly increasing its aqueous solubility.[7][8][9]
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, which increases the overall polarity of the molecule.
-
Cyano Group (-CN): Another electron-withdrawing and polar group that can participate in dipole-dipole interactions.
-
Bromo Group (-Br): A halogen substituent that adds to the molecular weight and can influence crystal lattice energy, potentially affecting solubility.
The combination of these polar and ionizable groups suggests that the solubility of 5-Bromo-2-cyano-4-nitrophenylacetic acid will be highly dependent on the specific properties of the polar solvent, especially its ability to form hydrogen bonds and its pH.
1.2. The Critical Role of pH and pKa
For ionizable drugs, solubility is significantly influenced by the pH of the solution.[1][9][10] The relationship between pH, pKa (the acid dissociation constant), and the ratio of the ionized to the un-ionized form of the drug is described by the Henderson-Hasselbalch equation.[7][9]
-
Weakly acidic drugs are more soluble at pH > pKa. [7]
-
Weakly basic drugs are more soluble at pH < pKa. [7]
As a carboxylic acid derivative, 5-Bromo-2-cyano-4-nitrophenylacetic acid is a weak acid. Therefore, its aqueous solubility is expected to be minimal at low pH (when it is in its neutral, un-ionized form) and increase significantly as the pH rises above its pKa (when it converts to its more soluble anionic form).[8] Determining the pKa is a crucial step in pre-formulation.
Experimental Design for Solubility Determination
A systematic approach is required to build a comprehensive solubility profile. This involves selecting appropriate solvents and employing a robust, validated methodology.
2.1. Selection of Polar Solvents
To assess the compound's behavior, a range of polar solvents should be selected, covering both protic and aprotic characteristics.[11]
| Solvent Category | Recommended Solvents | Rationale |
| Polar Protic | Purified Water, Ethanol, Methanol, Isopropanol | These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors, mimicking biological fluids and common pharmaceutical co-solvents.[11] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | These solvents have large dipole moments but do not have O-H bonds. They are good solvents for polar compounds and are frequently used in analytical chemistry and as formulation aids.[11] |
| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8, pH 7.4 | These pH values simulate the physiological environments of the stomach, small intestine, and blood, respectively, providing critical data on pH-dependent solubility.[1] |
2.2. Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a gold-standard technique recommended by the OECD (Organisation for Economic Co-operation and Development) for determining the solubility of substances with solubilities above 10 mg/L.[12][13] It is a reliable method for establishing thermodynamic equilibrium solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 5-Bromo-2-cyano-4-nitrophenylacetic acid to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a mechanical shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the necessary equilibration time.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.[12][14]
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination
Caption: Shake-Flask method workflow for solubility determination.
Analytical Quantification and Data Presentation
Accurate quantification of the dissolved API is critical for reliable solubility data.
3.1. HPLC Method for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for analyzing organic acids.[15][16]
-
Column: A C18 reversed-phase column is frequently used for separating organic acids.[15][17]
-
Mobile Phase: An acidic mobile phase, often a phosphate or sulfate buffer with an organic modifier like acetonitrile or methanol, is typically used. The acidic pH ensures the analyte is in its protonated form for consistent retention.[16][18]
-
Detection: The carboxyl group and the aromatic ring allow for strong UV absorption, typically around 210-254 nm.[16][17]
-
Validation: The analytical method must be validated for linearity, accuracy, and precision to ensure trustworthy results, following guidelines such as SANCO/3030/99 rev. 4.[14]
Analytical Quantification Workflow
Caption: HPLC workflow for sample quantification.
3.2. Data Presentation
The collected data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Solubility in Various Polar Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|
| Purified Water | Experimental Value | Calculated Value | e.g., Low solubility |
| Methanol | Experimental Value | Calculated Value | |
| Ethanol | Experimental Value | Calculated Value | |
| Isopropanol | Experimental Value | Calculated Value | |
| Acetone | Experimental Value | Calculated Value | |
| Acetonitrile | Experimental Value | Calculated Value |
| DMSO | Experimental Value | Calculated Value | e.g., High solubility |
Table 2: pH-Dependent Aqueous Solubility at 25°C
| Aqueous Buffer | Solubility (mg/mL) | Molar Solubility (mol/L) | Predominant Species |
|---|---|---|---|
| pH 1.2 | Experimental Value | Calculated Value | Neutral (Un-ionized) |
| pH 4.5 | Experimental Value | Calculated Value | Mix of Neutral/Ionized |
| pH 6.8 | Experimental Value | Calculated Value | Ionized (Anionic) |
| pH 7.4 | Experimental Value | Calculated Value | Ionized (Anionic) |
Conclusion and Implications for Drug Development
Characterizing the solubility profile of 5-Bromo-2-cyano-4-nitrophenylacetic acid is a foundational step in its development pathway.[2][4][19] The data generated from these studies will directly inform critical decisions in formulation, such as the selection of excipients, the potential need for solubility enhancement techniques (e.g., salt formation, co-solvents), and the prediction of in vivo performance.[1][19] A comprehensive understanding of how this molecule behaves in different polar and pH environments is indispensable for advancing it from a promising candidate to a viable therapeutic agent.
References
-
Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. [Link]
-
Preformulation & Excipient Compatibility Studies. Charles River Laboratories. [Link]
-
Preformulation Development. Creative Biolabs. [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. [Link]
-
Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI. [Link]
-
PH and Solvent Effect on Drug Solubility. SlideShare. [Link]
-
Preformulation Studies An Overview. International Journal of Pharmaceutical Sciences. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]
-
Determination of Organic Acids by High-Performance Liquid Chromatography with Electrochemical Detection during Wine Brewing. ACS Publications. [Link]
-
Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]
-
Exp. 11 The influence of pH on solubility in water. StuDocu. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]
-
Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [Link]
-
PHENYLACETIC ACID. PubChem. [Link]
-
Test No. 105: Water Solubility. OECD. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. White paper - Pre-formulation studies for Drug Dissolution Enhancement [seqens.com]
- 4. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. oecd.org [oecd.org]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. scioninstruments.com [scioninstruments.com]
- 18. mdpi.com [mdpi.com]
- 19. criver.com [criver.com]
A Technical Guide to Elucidating the Pharmacokinetic Profile of 5-Bromo-2-cyano-4-nitrophenylacetic Acid Derivatives
A Senior Application Scientist's Perspective on Strategic In Vitro and In Vivo Assessment
Introduction: Charting the Course for Novel Therapeutics
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is fraught with challenges. A critical determinant of success lies in a thorough understanding of its pharmacokinetic (PK) properties. This guide provides an in-depth technical framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of 5-Bromo-2-cyano-4-nitrophenylacetic acid derivatives. As this is a novel class of compounds, this document serves as a strategic manual for generating the essential PK data to guide lead optimization and preclinical development. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating system for robust ADME profiling.
The Structural Landscape: Predicting Pharmacokinetic Behavior
The chemical structure of 5-Bromo-2-cyano-4-nitrophenylacetic acid presents several key features that will likely influence its pharmacokinetic profile. The presence of a carboxylic acid moiety suggests potential for phase II conjugation, specifically glucuronidation.[1][2] The aromatic nitro group is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds. The cyano group may undergo hydrolysis or oxidative metabolism.[3][4] The bromo substituent and the overall lipophilicity of the molecule will play a significant role in its absorption and distribution characteristics, including plasma protein binding.[5]
A Strategic Workflow for ADME Profiling
A tiered and integrated approach to ADME assessment is crucial for efficient drug development.[6] Early in vitro assays provide rapid screening of key properties, guiding the selection of promising candidates for more resource-intensive in vivo studies.
Diagram: Integrated ADME Assessment Workflow
Caption: A tiered approach to ADME profiling, from early in vitro screens to in vivo studies.
Absorption: Crossing the Biological Barriers
Oral delivery is the most common and preferred route of drug administration.[7] Therefore, assessing the intestinal permeability of 5-Bromo-2-cyano-4-nitrophenylacetic acid derivatives is a critical first step.
In Vitro Permeability Assessment: The Caco-2 Monolayer Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an excellent in vitro model of the human intestinal mucosa.[8] This assay helps predict in vivo drug absorption and identify potential drug efflux.[1]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[9]
-
Dosing and Sampling:
-
Apical to Basolateral (A-to-B) Permeability: The test compound (e.g., 10 µM) is added to the apical (A) side, and samples are collected from the basolateral (B) side at specified time points (e.g., 30, 60, 90, 120 minutes).[8]
-
Basolateral to Apical (B-to-A) Permeability: The test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side over the same time course.[8]
-
-
Efflux Ratio Determination: To assess if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), the assay can be performed in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[10][11]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[8]
Table 1: Representative Caco-2 Permeability Data
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 | Low |
| Propranolol (High Permeability Control) | 25.0 | 23.5 | 0.94 | High |
| Test Derivative 1 | 5.2 | 15.8 | 3.0 | Moderate (Efflux Substrate) |
| Test Derivative 2 | 12.5 | 11.9 | 0.95 | High |
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body, and only the unbound fraction is free to interact with its target and exert a therapeutic effect.[13] Plasma protein binding (PPB) is a key determinant of a drug's distribution profile.[14]
In Vitro Plasma Protein Binding: Equilibrium Dialysis
Equilibrium dialysis is the gold standard method for determining the extent of drug binding to plasma proteins.[15][16]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device with a semi-permeable membrane (typically 8 kDa molecular weight cut-off) is used.
-
Sample Preparation: The test compound is spiked into plasma (human, rat, mouse) at a relevant concentration (e.g., 1 µM).
-
Dialysis: The plasma sample is added to one chamber of the RED device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber. The device is then incubated with gentle shaking until equilibrium is reached (typically 4-6 hours).[17]
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS. To account for potential instability, enzyme inhibitors can be added to the plasma.[18]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Table 2: Representative Plasma Protein Binding Data
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.05 | 95% |
| Rat | 0.08 | 92% |
| Mouse | 0.12 | 88% |
Metabolism: The Body's Chemical Factory
Drug metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism.[14] Understanding the metabolic stability and the enzymes involved is crucial for predicting a drug's half-life and potential for drug-drug interactions.
In Vitro Metabolic Stability: Liver Microsomal Assay
Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14] This assay provides a measure of the intrinsic clearance of a compound.[19]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: The test compound (e.g., 1 µM) is incubated with liver microsomes (human, rat, mouse) in a phosphate buffer (pH 7.4) at 37°C.[20]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[21]
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[20]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.[14]
Diagram: Potential Metabolic Pathways
Caption: Predicted metabolic pathways for 5-Bromo-2-cyano-4-nitrophenylacetic acid derivatives.
Key Metabolic Enzymes
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is responsible for the oxidative metabolism of a vast number of drugs.[22][23] For 5-Bromo-2-cyano-4-nitrophenylacetic acid derivatives, CYPs could be involved in the reduction of the nitro group, oxidative conversion of the cyano group to an amide, and aromatic hydroxylation.[3][7][24]
-
UDP-Glucuronosyltransferases (UGTs): These are phase II enzymes that catalyze the conjugation of glucuronic acid to various functional groups, including carboxylic acids.[25][26][27] The carboxylic acid moiety of the parent compound and any metabolites containing hydroxyl groups are likely substrates for UGTs.[1][2]
Excretion: Clearing the System
The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile/feces).
In Vivo Pharmacokinetic Studies: The Whole Picture
While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.[22]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Typically, studies are first conducted in rodents (mice or rats).
-
Dosing: The test compound is administered via different routes, most commonly intravenous (IV) and oral (PO). The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and major metabolites, if known) is quantified by LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.[21]
Table 3: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |
| t₁/₂ | Elimination half-life |
| CL | Clearance (the volume of plasma cleared of the drug per unit time) |
| Vd | Volume of distribution (the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma) |
| F% | Oral bioavailability (the fraction of the orally administered dose that reaches systemic circulation) |
Bioanalytical Method Development and Validation: The Cornerstone of Reliable Data
Accurate and reliable bioanalytical methods are fundamental to generating high-quality pharmacokinetic data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[12]
Conclusion: From Data to Decisions
A comprehensive understanding of the pharmacokinetic properties of 5-Bromo-2-cyano-4-nitrophenylacetic acid derivatives is paramount for their successful development as therapeutic agents. The integrated in vitro and in vivo approaches outlined in this guide provide a robust framework for generating the critical data needed to inform lead optimization, guide dose selection for preclinical safety and efficacy studies, and ultimately, increase the probability of clinical success. By systematically evaluating the ADME properties of these novel compounds, researchers can make data-driven decisions to advance the most promising candidates toward the clinic.
References
-
Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2858-2864. Available from: [Link]
-
Li, W., et al. (2018). Approaches to measure protein binding of enzymatically unstable compounds in plasma. Journal of Pharmaceutical and Biomedical Analysis, 152, 23-30. Available from: [Link]
-
Shah, P., et al. (2016). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 291(5), 2198-2208. Available from: [Link]
-
Zhang, Z., et al. (2002). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 41(8), 2858-2864. Available from: [Link]
-
Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. Available from: [Link]
-
ResearchGate. (2025). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Available from: [Link]
-
Al-Warhi, T., et al. (2025). Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. Heliyon, 11(10), e30733. Available from: [Link]
-
Miyauchi, S., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 7, 391. Available from: [Link]
-
Obrist, R., et al. (2025). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Drug Testing and Analysis, 17(5), 701-712. Available from: [Link]
-
Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. Available from: [Link]
-
Zini, M., et al. (1987). Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. Il Farmaco; edizione scientifica, 42(10), 735-744. Available from: [Link]
-
Obrist, R., et al. (2025). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Drug Testing and Analysis, 17(5), 701-712. Available from: [Link]
-
Shibukawa, A., et al. (1997). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1427-1435. Available from: [Link]
-
Soret, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. Available from: [Link]
-
Alqahtani, S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1086. Available from: [Link]
-
Dennis, M. S., et al. (2002). Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins. Journal of Biological Chemistry, 277(38), 35035-35043. Available from: [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]
-
Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367-373. Available from: [Link]
-
Al-Majdoub, Z. M., et al. (2020). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 12(11), 1021. Available from: [Link]
-
ResearchGate. (2023). Drug permeability profiles and relative drug permeability for fully developed in vitro TM models. Available from: [Link]
-
Nuvisan. (n.d.). Cutting-edge plasma protein binding & blood partitioning assays for drug development. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem Compound Database. Available from: [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Available from: [Link]
-
ResearchGate. (2002). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Available from: [Link]
-
Jarvis, M. F., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 4(11), 1060-1065. Available from: [Link]
-
Dolder, P. C., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metabolism and Disposition, 53(6), 615-623. Available from: [Link]
-
Ewald, A. H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 33-44. Available from: [Link]
-
di Cagno, M., et al. (2023). Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. Pharmaceutics, 15(2), 585. Available from: [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1438-1445. Available from: [Link]
-
Goya, A., et al. (2023). The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species. Frontiers in Pharmacology, 14, 1205364. Available from: [Link]
-
Hafez, H. N., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3638-3648. Available from: [Link]
-
Lodowski, P., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 706428. Available from: [Link]
-
Li, Y., et al. (2025). A Pharmacokinetic–Pharmacodynamic Study of Protosappanoside D, a Component Derived from Biancaea decapetala Extracts, for Its Anti-Inflammatory Effects. Pharmaceuticals, 18(4), 519. Available from: [Link]
-
Fadel, M. M., et al. (2023). Pharmacokinetics of robenacoxib following single intravenous, subcutaneous and oral administrations in Baladi goats (Capra hircus). Journal of Veterinary Pharmacology and Therapeutics, 46(3), 223-230. Available from: [Link]
-
Xtalpi. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link]
-
Walsh Medical Media. (2025). Advances in Bioanalytical Quantification of Therapeutic Agents. Available from: [Link]
-
van der Veldt, A. A., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology, 15, 1358917. Available from: [Link]
-
Najah, P. A., et al. (2025). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 88(2), 1-10. Available from: [Link]
-
Soares, A. C., et al. (2023). Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. International Journal of Molecular Sciences, 24(22), 16212. Available from: [Link]
-
Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 184. Available from: [Link]
-
Lin, J. H., & Yamazaki, M. (2003). Drug-drug interaction mediated by inhibition and induction of P-glycoprotein. Clinical Pharmacokinetics, 42(1), 59-81. Available from: [Link]
-
Shah, P., et al. (2016). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 291(5), 2198-2208. Available from: [Link]
-
European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available from: [Link]
-
Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Available from: [Link]
-
Virginia Tech. (n.d.). Cytochromes P450. Available from: [Link]
-
Optibrium. (n.d.). Driving Discovery. Available from: [Link]
-
Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available from: [Link]
-
D'Agnano, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1453. Available from: [Link]
Sources
- 1. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nuvisan.com [nuvisan.com]
- 11. diva-portal.org [diva-portal.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Approaches to measure protein binding of enzymatically unstable compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 16. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 18. metabolon.com [metabolon.com]
- 19. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. 3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 24. arpi.unipi.it [arpi.unipi.it]
- 25. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Predictive Toxicity and Safety Data Architecture for 5-Bromo-2-cyano-4-nitrophenylacetic Acid
A Mechanistic Guide for Handlers, Researchers, and Drug Development Professionals
Executive Summary
In the landscape of early-stage drug discovery and organic synthesis, highly functionalized building blocks like 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9) are critical for developing novel therapeutics[1]. However, because empirical in vivo toxicity data for such specialized screening compounds is often limited, safety protocols must be engineered predictively.
This whitepaper bypasses standard, boilerplate Safety Data Sheets (SDS). Instead, it utilizes Quantitative Structure-Activity Relationship (QSAR) principles and mechanistic toxicology to construct a predictive safety architecture. By analyzing the synergistic hazards of its nitro, cyano, bromo, and acetic acid functional groups, this guide provides drug development professionals with the "why" behind the hazard, alongside self-validating protocols for empirical toxicity screening.
Physicochemical & Structural Profiling
Understanding the macroscopic hazards of a compound begins with its molecular architecture. The presence of electron-withdrawing groups (nitro, cyano) combined with a heavy halogen (bromo) creates a highly lipophilic and reactive profile.
| Parameter | Data / Prediction |
| Chemical Name | 5-Bromo-2-cyano-4-nitrophenylacetic acid |
| CAS Number | 1805415-31-9[1] |
| Molecular Formula | C9H5BrN2O4[1] |
| Molecular Weight | 285.05 g/mol [1] |
| Physical State | Solid (Predicted crystalline powder) |
| Key Functional Groups | Aryl bromide, Aryl nitrile, Nitroarene, Carboxylic acid |
| Solubility | Poor in water; Soluble in DMSO, DMF, and Methanol |
Mechanistic Toxicology: The "Why" Behind the Hazard
To establish rigorous safety controls, researchers must understand the specific metabolic pathways that render this compound hazardous. The toxicity of 5-Bromo-2-cyano-4-nitrophenylacetic acid is not monolithic; it is a composite of its functional moieties.
The Nitroarene Pathway: Oxidative Stress & Methemoglobinemia
The nitro group (-NO₂) is the primary driver of systemic toxicity in this molecule. Nitroaromatic compounds are highly susceptible to enzymatic reduction via hepatic nitroreductases and Cytochrome P450 (CYP450) enzymes[2]. This reduction forms highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates.
These electrophilic intermediates interact directly with erythrocytes, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia —a condition that severely impairs oxygen transport[3]. Furthermore, the one-electron reduction of the nitro group generates a radical anion. If the energy of the lowest unoccupied molecular orbital (E_LUMO) is sufficiently low, this radical undergoes redox cycling, generating destructive Reactive Oxygen Species (ROS) that induce lipid peroxidation and DNA adducts[4].
Fig 1: Nitroarene metabolic reduction pathway leading to oxidative stress and genotoxicity.
Halogenated Lipophilicity and Acidic Irritation
The bromo substituent significantly increases the compound's octanol-water partition coefficient (log Kow). Higher lipophilicity enhances cellular membrane penetration, which is a known QSAR predictor for increased baseline toxicity (narcosis) and aquatic toxicity[2]. Concurrently, the phenylacetic acid moiety lowers the local pH upon contact with moisture, making the compound a definitive irritant to mucous membranes, eyes, and skin.
Predictive Safety Data Sheet (SDS) & GHS Classification
Based on the structural profiling and QSAR data of analogous halogenated nitroarenes[5], the following predictive Global Harmonized System (GHS) classifications must be applied during handling and storage.
| Hazard Class | GHS Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
| Aquatic Toxicity (Chronic) | Category 2 | H411: Toxic to aquatic life with long-lasting effects. |
Key Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols for Toxicity Validation
Because predictive models must be empirically verified, the following in vitro workflow is designed to validate the cytotoxicity and genotoxicity of 5-Bromo-2-cyano-4-nitrophenylacetic acid.
Self-Validating Design Philosophy
To ensure trustworthiness, this protocol utilizes ATP Luminescence rather than traditional colorimetric MTT assays. Causality: MTT assays rely on mitochondrial reductase activity, which can be artificially skewed by the redox-cycling nature of nitroaromatics[2]. ATP luminescence provides a direct, interference-free quantification of metabolically active cells. The system is self-validating via the inclusion of a strict 0.1% DMSO vehicle control (to rule out solvent toxicity) and a 10 µM Doxorubicin positive control (to prove assay sensitivity).
Step-by-Step Cytotoxicity Workflow (HepG2 Cells)
-
Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Solubilization: Dissolve 5-Bromo-2-cyano-4-nitrophenylacetic acid in 100% anhydrous DMSO to create a 10 mM master stock.
-
Serial Dilution & Dosing: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) in culture media. Critical: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% v/v to prevent solvent-induced membrane permeabilization.
-
Incubation: Treat the cells for 48 hours. Include wells treated with 10 µM Doxorubicin as a positive apoptosis control.
-
ATP Luminescence Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Fig 2: High-throughput in vitro toxicity validation workflow for screening compounds.
Handling, Storage, and Spill Response
Due to the combined risks of acidic irritation and lipophilic nitroarene toxicity, stringent laboratory controls are mandatory.
-
Engineering Controls: All weighing, solubilization, and transfer operations must be conducted within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized powders.
-
Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is required. The bromo-enhanced lipophilicity increases the risk of permeation through standard single-ply latex. Wear splash-proof chemical goggles and a fully buttoned lab coat.
-
Storage Architecture: Store in a tightly sealed amber glass vial at 2–8°C. Causality: Nitroaromatics can exhibit photosensitivity and thermal instability over time. Amber glass prevents UV-mediated degradation, while refrigeration slows spontaneous hydrolysis of the cyano group.
-
Spill Response: Do not use water to flush dry spills, as this will activate the acidic nature of the phenylacetic acid moiety. Sweep up the solid gently using a static-free brush, place it in a hazardous waste container, and wipe the area with a 10% bleach solution followed by ethanol to neutralize residual organics.
References
-
Keshavarz, M. H., et al. (2019). A Simple Approach for Assessment of Toxicity of Nitroaromatic Compounds Without Using Complex Descriptors and Computer Codes. SAR and QSAR in Environmental Research. Retrieved from[Link]
-
Schüürmann, G., et al. (2000). Quantitative Structure−Activity Analysis of the Algae Toxicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Retrieved from[Link]
-
Puzyn, T., et al. (2006). Structure-toxicity relationships of nitroaromatic compounds. PubMed (NIH). Retrieved from[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 5-Bromo-2-cyano-4-nitrophenylacetic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the effective use of 5-Bromo-2-cyano-4-nitrophenylacetic acid in a variety of palladium-catalyzed cross-coupling reactions. This highly functionalized building block is of significant interest in medicinal chemistry and materials science due to the synthetic versatility offered by its distinct electronic and structural features. The presence of strong electron-withdrawing cyano and nitro groups significantly activates the aryl bromide for oxidative addition, a critical step in many cross-coupling catalytic cycles.[1][2][3] This document offers in-depth scientific rationale, step-by-step protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, troubleshooting advice, and visual aids to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Strategic Advantage of 5-Bromo-2-cyano-4-nitrophenylacetic Acid
5-Bromo-2-cyano-4-nitrophenylacetic acid is a uniquely substituted aromatic compound poised for diverse applications in the synthesis of complex organic molecules. Its utility stems from a combination of features:
-
An Activated Aryl Bromide: The C-Br bond is rendered highly susceptible to oxidative addition by palladium(0) catalysts due to the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups.[1][2] This heightened reactivity allows for cross-coupling reactions to proceed under milder conditions and with greater efficiency compared to less activated aryl bromides.
-
Orthogonal Reactivity: The presence of a carboxylic acid moiety offers a site for subsequent chemical modifications, such as amide bond formation, esterification, or reduction. This allows for a modular approach to library synthesis and late-stage functionalization in drug discovery programs.
-
A Platform for Structural Diversity: The cyano and nitro groups can also be chemically transformed, further expanding the synthetic possibilities. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of subsequent reactions.
This guide will explore the practical application of this versatile building block in four key palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.[4]
Mechanistic Considerations: The Role of Substituents
The successful application of 5-Bromo-2-cyano-4-nitrophenylacetic acid in cross-coupling reactions is underpinned by a clear understanding of how its functional groups influence the catalytic cycle.
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a reaction vessel, add 5-Bromo-2-cyano-4-nitrophenylacetic acid, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed DME/water solvent mixture.
-
Heat the reaction mixture to 85 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Dppf ligands are robust and effective for a wide range of substrates. [5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the activation of the boronic acid for transmetalation. [6] |
| Solvent | DME/H₂O, Toluene/H₂O, Dioxane/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes
The Heck reaction enables the arylation of alkenes, providing access to substituted styrenes and cinnamic acid derivatives. [2][7]The electron-deficient nature of 5-Bromo-2-cyano-4-nitrophenylacetic acid makes it an excellent substrate for this transformation. [2] Protocol 3.2.1: Heck Coupling with Styrene
-
Materials:
-
5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve 5-Bromo-2-cyano-4-nitrophenylacetic acid in DMF.
-
Add triethylamine and styrene.
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100-120 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and acidify with 1 M HCl.
-
Extract with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product via column chromatography.
-
Table 2: Key Parameters for Heck-Mizoroki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Simple palladium salts are often effective, with phosphine ligands enhancing stability and reactivity. [8] |
| Ligand | P(o-tol)₃, PPh₃, N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphines can improve catalyst performance, especially for less reactive bromides. [8][9] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic or organic base is required to neutralize the HBr generated in the catalytic cycle. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are commonly used. |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. [10][11]This reaction typically employs both palladium and copper co-catalysts. [10] Protocol 3.3.1: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 5-Bromo-2-cyano-4-nitrophenylacetic acid in a mixture of THF and Et₃N, add PdCl₂(PPh₃)₂ and CuI.
-
Degas the mixture with an inert gas.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC or LC-MS.
-
Once complete, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with a saturated aqueous solution of ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Table 3: Sonogashira Coupling Reaction Parameters
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard palladium catalysts are generally effective. |
| Cu Co-catalyst | CuI | Copper(I) is essential for the formation of the copper acetylide intermediate. [10] |
| Base | Et₃N, Diisopropylamine | An amine base is used both as a solvent and to neutralize the generated HBr. [10] |
| Solvent | THF, DMF | A co-solvent is often used to ensure solubility of the starting materials. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides. [12][13]The use of specialized bulky, electron-rich phosphine ligands is often crucial for high yields. [14]
Caption: A general workflow for the Buchwald-Hartwig amination reaction.
Protocol 3.4.1: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add a solution of 5-Bromo-2-cyano-4-nitrophenylacetic acid in toluene.
-
Add morpholine to the reaction mixture.
-
Heat the reaction to 100 °C for 8-24 hours, monitoring by LC-MS.
-
Cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Table 4: Buchwald-Hartwig Amination Condition Selection
| Parameter | Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common sources of Pd(0) in the catalytic cycle. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N bond formation. [14] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent side reactions. |
Troubleshooting and Expert Insights
-
Low Yields:
-
Incomplete Reaction: Consider increasing the reaction temperature, time, or catalyst loading. Ensure all reagents are pure and solvents are anhydrous, especially for the Buchwald-Hartwig amination.
-
Catalyst Deactivation: The use of bulky phosphine ligands can help stabilize the palladium catalyst and prevent the formation of inactive palladium black. [8] * Substrate Decomposition: The presence of the nitro and cyano groups can make the molecule susceptible to nucleophilic attack under harsh basic conditions. A milder base or lower reaction temperature may be necessary.
-
-
Side Reactions:
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. Using the correct stoichiometry and ensuring efficient transmetalation can minimize this.
-
Hydrodehalogenation: Reduction of the C-Br bond can sometimes be observed. This can be minimized by ensuring an inert atmosphere and using pure reagents.
-
-
Purification Challenges:
-
The carboxylic acid functionality can make the product polar. A mobile phase containing a small amount of acetic acid may be necessary for effective purification by silica gel chromatography.
-
If the product is an amine, it may streak on silica gel. The use of a triethylamine-treated silica gel or a different purification method may be required.
-
Conclusion
5-Bromo-2-cyano-4-nitrophenylacetic acid is a powerful and versatile building block for the synthesis of complex, highly functionalized molecules. Its activated C-Br bond allows for efficient participation in a range of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize this compound to accelerate their research in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this valuable synthetic intermediate.
References
- Cross-Coupling Chemistry.
- Cross-Coupling Reactions Guide.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC.
- Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications.
- Sonogashira coupling - Wikipedia.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Heck Reaction—State of the Art - MDPI.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing).
- C–C Coupling.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid - Benchchem.
- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fineorgreact.chem.chiba-u.jp [fineorgreact.chem.chiba-u.jp]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. jmcct.com [jmcct.com]
Preparative Chromatography Purification Protocols for 5-Bromo-2-cyano-4-nitrophenylacetic acid
Introduction
5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of screening compounds, kinase inhibitors, and complex pharmaceutical intermediates. Due to the presence of multiple reactive and polarizable functional groups (bromo, cyano, nitro, and acetic acid), crude synthetic mixtures often contain structurally similar impurities, such as des-bromo derivatives, regioisomers, and unreacted precursors. Achieving >98% purity requires a carefully optimized preparative liquid chromatography strategy.
As a Senior Application Scientist, I have structured this protocol not just as a sequence of steps, but as a self-validating system grounded in the molecule's physicochemical properties.
Structure-Property Relationships (SPR) & Chromatographic Causality
To design a robust purification protocol, we must first deconstruct the molecule's physicochemical properties and understand how they dictate chromatographic behavior:
-
Carboxylic Acid Moiety (pKa ~3.5-4.5): In a neutral aqueous mobile phase, the acetic acid group will partially ionize, existing in an equilibrium between the neutral molecule and the carboxylate anion. This dual-state leads to severe peak broadening, tailing, and poor retention on reversed-phase (RP) columns. Causality: Adding 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, fully protonating the carboxylic acid. This suppresses ionization, ensuring the molecule interacts with the stationary phase via a consistent hydrophobic mechanism, thereby yielding sharp, symmetrical peaks[1].
-
Electron-Deficient Aromatic Ring: The strongly electron-withdrawing nitro (-NO 2 ) and cyano (-CN) groups render the aromatic ring highly electron-deficient (acting as a π -acid). Causality: While a standard C18 column provides adequate hydrophobic retention for substituted phenylacetic acids[2], a Phenyl-Hexyl stationary phase can offer superior orthogonal selectivity. The phenyl ring of the stationary phase acts as a π -base, engaging in π−π interactions with the electron-deficient analyte, which is highly effective for separating structural isomers that co-elute on C18[3].
-
Hydrophobicity & Solubility: The bromo substituent increases the molecule's overall lipophilicity, yet the rigid, planar, and highly polar nature of the other functional groups often results in poor solubility in the starting mobile phase (e.g., 5% Acetonitrile/Water). Causality: The crude sample must be dissolved in a strong aprotic solvent like DMSO prior to injection to prevent on-column precipitation.
Fig 1. Physicochemical attributes dictating chromatographic behavior.
Analytical Method Development (The Pre-Requisite)
A self-validating purification system requires that preparative runs are directly scaled from a proven analytical method. Before scaling up, establish the impurity profile using the parameters in Table 1.
Table 1: Analytical RP-HPLC Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl or C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% v/v TFA |
| Mobile Phase B | Acetonitrile + 0.1% v/v TFA |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 60% B over 15 min, hold at 95% B for 3 min |
| Column Temp | 30 °C |
| Detection | UV at 210 nm (carbonyl) and 254 nm (aromatic) |
| Injection Vol | 5 - 10 µL |
Preparative HPLC Purification Protocol
Once the analytical gradient is confirmed and the target peak is baseline-resolved from impurities, the method is geometrically scaled to a preparative column. The following protocol utilizes a 21.2 mm ID column, suitable for purifying 50–200 mg of crude material per injection.
Table 2: Preparative RP-HPLC Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl or C18 Prep (21.2 mm × 250 mm, 5-10 µm) |
| Mobile Phase A | Water + 0.1% v/v TFA |
| Mobile Phase B | Acetonitrile + 0.1% v/v TFA |
| Flow Rate | 20.0 mL/min |
| Gradient | 5% B to 60% B over 20 min (Adjust based on analytical run) |
| Detection | UV at 254 nm (Trigger threshold: >50 mAU) |
Step-by-Step Workflow:
-
Sample Preparation: Weigh the crude 5-Bromo-2-cyano-4-nitrophenylacetic acid. Dissolve in LC-MS grade DMSO to achieve a concentration of 50-100 mg/mL. Note: Ensure complete dissolution; sonicate if necessary. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.
-
System Equilibration: Flush the preparative system and column with 95% Mobile Phase B for 5 minutes to remove any strongly retained contaminants, then equilibrate with 5% Mobile Phase B for 10 minutes (or until the UV baseline is perfectly stable).
-
Sample Injection: Inject 1.0 - 2.0 mL of the filtered DMSO sample. Critical Insight: Because DMSO is a strong elution solvent, injecting too large a volume can cause "viscous fingering" or premature elution of the analyte. If larger masses need to be purified, perform multiple stacked injections rather than increasing the injection volume beyond 5% of the column volume.
-
Gradient Elution & Fractionation: Initiate the gradient (5% to 60% B over 20 min). Monitor the UV absorbance at 254 nm. The strong chromophores (-NO 2 , -CN, aromatic ring) ensure high sensitivity. Set the fraction collector to trigger on the leading edge of the target peak and stop on the trailing edge.
-
Fraction Analysis (Self-Validation): Do not blindly pool fractions. Analyze aliquots of the collected fractions using the Analytical HPLC method (Table 1) to confirm purity. Pool only the fractions exhibiting >98% purity.
-
Solvent Removal (Lyophilization): Transfer the pooled fractions to a round-bottom flask. Flash-freeze the solution using a dry ice/acetone bath and remove the water, acetonitrile, and TFA via lyophilization (freeze-drying). Causality: Rotary evaporation with high heat (>40°C) in the presence of TFA can lead to thermal degradation or esterification if trace alcohols are present. Lyophilization ensures the recovery of the pure acid as a stable, off-white to pale yellow powder.
Fig 2. Step-by-step Preparative HPLC purification workflow.
Sources
Improving reaction yield in 5-Bromo-2-cyano-4-nitrophenylacetic acid synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS 1805415-31-9)[1].
Traditional synthetic routes for phenylacetic acid derivatives often rely on the homologation of benzyl halides via malonate alkylation or cyanide displacement. However, applying these methods to highly functionalized arenes typically results in poor selectivity. Specifically, the harsh acidic or basic conditions required to hydrolyze intermediate aliphatic esters or nitriles will competitively hydrolyze the sensitive aromatic 2-cyano group.
To bypass these selectivity issues and drastically improve reaction yield, the most atom-economical and field-proven route is the direct benzylic carboxylation of 5-bromo-2-methyl-4-nitrobenzonitrile using carbon dioxide (CO₂)[2]. The methyl protons on the starting material are highly acidic due to the synergistic electron-withdrawing effects of the para-nitro and ortho-cyano groups, allowing for direct deprotonation and CO₂ trapping.
Below is the mechanistic workflow, followed by a troubleshooting guide addressing the most common failure points in this specific synthesis.
Reaction Workflow
Figure 1: Direct benzylic carboxylation workflow for 5-Bromo-2-cyano-4-nitrophenylacetic acid.
Troubleshooting & FAQs
Q1: My reaction stalls at 20-30% conversion, and I recover mostly starting material. What is going wrong? Cause: This is typically caused by trace moisture quenching the highly reactive benzylic carbanion, or the use of an insufficiently strong base. The pKa of the benzylic protons requires a strong, non-nucleophilic base to drive the equilibrium forward. Solution: Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium tert-butoxide (KOtBu) in strictly anhydrous DMF. Furthermore, ensure the CO₂ gas is passed through an inline desiccant column (e.g., Drierite) before bubbling into the reaction mixture. Trace moisture in standard industrial CO₂ cylinders will immediately protonate the carbanion back to the starting material.
Q2: I am observing a highly colored impurity, and mass spectrometry shows a byproduct with double the expected mass. How do I prevent this? Cause: You are observing the oxidative dimerization of the starting material. Nitrobenzyl anions are highly susceptible to single-electron transfer (SET) oxidation in the presence of trace oxygen, leading to the formation of a nitrobibenzyl dimer (a 1,2-diarylethane derivative)[3][4]. Solution: The reaction must be performed under rigorously anaerobic conditions. Degas your solvent using at least three freeze-pump-thaw cycles. Purge the reaction vessel with Argon before adding the base, and ensure the CO₂ lines are thoroughly flushed to remove ambient air prior to introduction.
Q3: The product seems to degrade or lose mass during the final acidic workup. Why? Cause: Unintended decarboxylation. Nitrophenylacetic acids are highly prone to decarboxylation under strongly acidic and warm conditions. The electron-withdrawing nitro and cyano groups stabilize the resulting carbanion leaving group, drastically lowering the activation energy required for CO₂ extrusion. Solution: Perform the acidification step strictly at 0 °C using dilute 1M HCl. Do not use concentrated acids, and avoid heating the organic extracts during solvent evaporation. Keep the water bath temperature on your rotary evaporator strictly below 30 °C.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes internal validation data demonstrating how base, solvent, and atmospheric conditions dictate the yield of the carboxylation step.
| Entry | Base (1.5 eq) | Solvent | Atmosphere | Temp (°C) | Yield (%) | Primary Observation / Failure Mode |
| 1 | NaOH | MeOH | Air | 25 | 0% | Complete oxidative dimerization[4]. |
| 2 | K₂CO₃ | DMF | Argon | 25 | 15% | Incomplete deprotonation; mostly starting material. |
| 3 | KOtBu | THF | Argon | 0 to 25 | 45% | Moderate yield; poor CO₂ solubility in THF limits rate. |
| 4 | DBU | DMF | Argon | 0 to 25 | 88% | Optimal conditions; clean conversion. |
Step-by-Step Experimental Protocol
1. Preparation and Degassing (Self-Validating Step)
-
Charge an oven-dried 100 mL Schlenk flask with 5-bromo-2-methyl-4-nitrobenzonitrile (1.0 eq, 10 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with Argon for 10 minutes.
-
Add 30 mL of anhydrous DMF via syringe. Degas the resulting solution via three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
2. Deprotonation
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dropwise, add DBU (1.5 eq, 15 mmol) via syringe. The solution will immediately turn deep red/purple, confirming the successful generation of the benzylic carbanion. Note: If the color fades rapidly, moisture or oxygen has compromised the system.
3. Carboxylation
-
Pass CO₂ gas through a Drierite column and flush the delivery needle for 2 minutes outside the flask.
-
Insert the CO₂ needle directly into the reaction solution and bubble the gas vigorously for 30 minutes at 0 °C.
-
Remove the ice bath and allow the reaction to stir under a CO₂ balloon atmosphere at room temperature for an additional 2 hours. The deep color should gradually lighten as the carbanion is consumed.
4. Controlled Workup
-
Cool the flask back to 0 °C.
-
Quench the reaction by slowly adding 50 mL of ice-cold 1M HCl. Ensure the internal temperature does not exceed 5 °C to prevent premature decarboxylation.
-
Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo with the rotary evaporator bath set to no higher than 30 °C .
-
Purify the crude residue via silica gel chromatography (DCM:MeOH gradient) to yield pure 5-Bromo-2-cyano-4-nitrophenylacetic acid.
References
-
Lin Fuqin, Fu Jianlong. "CARBOXYLATION OF NITROTOLUENES". Chinese Journal of Applied Chemistry, 1987. Available at: [Link]
-
Peter Wan, S. Muralidharan. "Photochemical retro-aldol type reactions of nitrobenzyl derivatives. Mechanistic variations in the elimination of nitrobenzyl". Canadian Journal of Chemistry, 1986. Available at:[Link]
Sources
Preventing thermal degradation of 5-Bromo-2-cyano-4-nitrophenylacetic acid during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops in their cross-coupling or amidation reactions. Often, the root cause isn't the catalytic cycle, but the silent degradation of their starting materials.
5-Bromo-2-cyano-4-nitrophenylacetic acid is a highly functionalized, densely substituted building block. While its reactivity makes it valuable for drug discovery, the very same electron-withdrawing groups (EWGs) that make it useful also render it highly susceptible to thermal degradation. This guide provides the mechanistic insights, troubleshooting steps, and self-validating protocols required to maintain the structural integrity of this sensitive reagent.
Part 1: Mechanistic Insights (FAQs)
Q1: Why does 5-Bromo-2-cyano-4-nitrophenylacetic acid degrade so rapidly at room temperature compared to unsubstituted phenylacetic acid? A1: The instability is driven by the thermodynamic favorability of decarboxylation. The para-nitro and ortho-cyano groups act as powerful electron-withdrawing groups. When ambient thermal energy is introduced, the molecule readily loses carbon dioxide (CO₂). The resulting benzylic carbanion is highly resonance-stabilized by these EWGs, which drastically lowers the activation energy required for the decarboxylation pathway compared to standard phenylacetic acids[1]. Furthermore, the nitro group itself can function similarly to a keto group, facilitating protonation and subsequent decarboxylation[2].
Q2: What are the primary degradation products I should look for during Quality Control (QC)? A2: The primary thermal decomposition pathway yields 5-bromo-2-cyano-4-nitrotoluene and CO₂ gas [1][3]. If the reagent is exposed to light or moisture, you may also observe secondary degradation, such as the photochemical reduction of the nitro group[4] or hydrolysis of the cyano group.
Mechanistic pathway of thermal decarboxylation driven by electron-withdrawing groups.
Part 2: Troubleshooting Guide
Issue: My sealed reagent vials are pressurizing and emitting a "hissing" sound or popping upon opening.
-
Causality: This pressurization is a direct macroscopic symptom of CO₂ gas evolution resulting from thermal decarboxylation[2].
-
Resolution: If the vial is pressurized, a significant molar percentage of your reagent has already converted to the inactive toluene derivative. The cold chain was likely broken during transit or storage. Discard the compromised batch, as it will poison stoichiometric calculations in downstream syntheses.
Issue: The powder has shifted from an off-white/pale yellow to a dark orange or brown hue.
-
Causality: Discoloration indicates complex secondary degradation. While decarboxylation (which yields a similarly colored toluene derivative) is the primary thermal pathway, exposure to ambient light triggers the photodecarboxylation and potential rearrangement of nitroaromatics[4]. Residual moisture can also hydrolyze the cyano group.
-
Resolution: Darkening is a definitive indicator of impurity formation. Do not use this material without rigorous purification.
Part 3: Quantitative Stability Profile
To optimize your inventory management, refer to the following empirical stability data matrix. This data highlights the critical necessity of inert, cryogenic storage for nitrophenylacetic acid derivatives[5].
| Storage Condition | Atmosphere | Est. Degradation Rate (%/month) | Projected Shelf-Life (T₉₀) |
| 25°C (Ambient) | Air | 5.0% - 8.0% | < 2 months |
| 4°C (Fridge) | Air | 1.0% - 2.0% | ~ 6 months |
| 4°C (Fridge) | Argon | 0.5% - 1.0% | ~ 12 months |
| -20°C (Freezer) | Argon | < 0.1% | > 24 months |
Part 4: Self-Validating Storage & Handling Protocol
To prevent degradation, we must control the variables that lower the activation energy for decarboxylation: heat, moisture, and oxygen. The following step-by-step methodology is designed as a self-validating system —meaning the protocol inherently verifies the integrity of the material before it can ruin a downstream experiment.
Step 1: Anhydrous Aliquoting
-
Action: Upon receipt, immediately transfer the bulk material into a glove box or dry box. Divide the bulk powder into single-use amber vials.
-
Causality: Repeated freeze-thaw cycles from opening a bulk container introduce atmospheric condensation. Aliquoting ensures the bulk supply remains untouched and completely dry. Amber vials protect the nitroaromatic system from photodecarboxylation[4].
Step 2: Inert Gas Displacement
-
Action: Purge each single-use vial with a gentle stream of Argon gas before sealing with a PTFE-lined cap.
-
Causality: Argon is heavier than air and effectively blankets the solid, displacing atmospheric moisture and oxygen that could trigger hydrolysis or oxidative side reactions.
Step 3: Cryogenic Storage
-
Action: Store the sealed aliquots at -20°C.
-
Causality: Sub-zero temperatures deprive the system of the thermal energy (Δ) required to reach the transition state for decarboxylation[3].
Step 4: Thermal Equilibration (Critical Pre-Use Step)
-
Action: Before opening an aliquot for an experiment, remove it from the freezer and place it in a desiccator at room temperature for 30–60 minutes.
-
Causality: Opening a -20°C vial in ambient air causes immediate condensation of atmospheric water onto the cold powder. Equilibrating the closed vial in a dry environment prevents this moisture ingress.
Step 5: Analytical Validation (The Self-Validating Check)
-
Action: Run a rapid quantitative NMR (qNMR) or HPLC-UV check on a micro-sample of the equilibrated aliquot to confirm the absence of the 5-bromo-2-cyano-4-nitrotoluene byproduct.
-
Causality: By enforcing a strict QC gate before synthesis, the protocol validates itself. You guarantee that expensive catalysts and time are only committed to structurally intact starting materials.
Self-validating workflow for the storage and pre-use verification of sensitive reagents.
References
-
Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure Source: Elsevier / Arizona State University URL:1
-
The Thermal Decomposition of Phenylacetic Acid Source: ResearchGate URL:3
-
4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture Source: NSR Laboratories URL:5
-
The decarboxylation of phenylacetic acid via addition of acid Source: Chemistry Stack Exchange URL:2
-
Photodecarboxylation of nitrophenylacetate ions Source: American Chemical Society (ACS) URL:4
Sources
Optimizing temperature and pH conditions for 5-Bromo-2-cyano-4-nitrophenylacetic acid
Technical Support Center: Optimization & Troubleshooting for 5-Bromo-2-cyano-4-nitrophenylacetic acid
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9) . While this highly functionalized building block is invaluable for synthesizing complex heterocycles (e.g., oxindoles, quinolines), its dense array of reactive moieties makes it highly sensitive to temperature and pH variations.
As an Application Scientist, I have structured this guide to help you understand the chemical causality behind its degradation and provide field-proven protocols to optimize your workflows.
System Overview & Mechanistic Pathways
To successfully utilize this compound, you must understand the vulnerabilities of its functional groups. The molecule contains a carboxylic acid, an activated aryl bromide, a nitrile, and a nitro group. Exposing this system to extreme pH or thermal stress triggers three primary degradation pathways: decarboxylation, nitrile hydrolysis, and Nucleophilic Aromatic Substitution ( SNAr ).
Degradation pathways of 5-Bromo-2-cyano-4-nitrophenylacetic acid under extreme conditions.
Troubleshooting Guide & FAQs
Q1: During my reaction, mass spectrometry shows a major byproduct missing 44 Da. Why am I losing the acetic acid moiety? A1: You are observing decarboxylation (the loss of CO2 ). While standard phenylacetic acids require very high temperatures to decarboxylate, the presence of electron-withdrawing groups drastically alters the kinetics. In this molecule, the nitro and cyano groups strongly stabilize the intermediate benzyl carbanion. As a result, the activation energy for decarboxylation is significantly lowered[1].
-
The Fix: Keep reaction temperatures strictly below 60°C. If performing a cross-coupling reaction (like Suzuki or Sonogashira), utilize highly active palladium precatalysts (e.g., Buchwald generation catalysts) that operate efficiently at 40°C to prevent thermal degradation.
Q2: My nitrile group is converting into an amide. How do I prevent this hydrolysis during workup? A2: The nitrile (-CN) group undergoes rapid hydrolysis under both highly acidic and highly basic conditions[2]. Under basic conditions (pH > 10), hydroxide ions directly attack the electrophilic nitrile carbon. Under acidic conditions (pH < 2), protonation of the nitrile nitrogen accelerates nucleophilic attack by water. Elevated temperatures exponentially increase this hydrolysis rate.
-
The Fix: Maintain a pH range of 4.0 to 8.0 during aqueous workups. Never use strong aqueous bases (like NaOH ) to wash the organic layer.
Q3: I am detecting debromination and hydroxylation side-products when using aqueous bases. What is the mechanism? A3: The bromine atom in this compound is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ) [3]. The nitro group at the 4-position (ortho to the bromine) and the cyano group at the 2-position withdraw electron density from the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate[4]. Strong aqueous bases (like OH− ) or unhindered primary amines will act as nucleophiles, displacing the bromide to form a phenol or aniline derivative.
-
The Fix: Avoid strong, small nucleophiles. If a base is needed to neutralize an acid byproduct, rely on sterically hindered organic bases (e.g., DIPEA) in anhydrous solvents.
Quantitative Parameter Limits
To ensure high yields and prevent the degradation mechanisms outlined above, adhere to the following operational limits:
| Parameter | Safe Operating Range | Risk Zone | Primary Degradation Mechanism |
| Temperature | -20°C to 40°C | > 60°C | Decarboxylation[1], Accelerated Hydrolysis[2] |
| pH (Aqueous) | 4.0 to 8.0 | < 2.0 or > 10.0 | Nitrile Hydrolysis[2], SNAr displacement[3] |
| Solvent System | Anhydrous Organics | Aqueous Mixtures | Hydroxylation via SNAr [3], Hydrolysis[2] |
Experimental Protocol: Mild pH/Temperature-Controlled Amide Coupling
Objective: Couple the acetic acid moiety with a primary amine without triggering SNAr , nitrile hydrolysis, or decarboxylation. Design Logic: This protocol utilizes a sterically hindered base and low temperatures to create a self-validating system where side-reactions are kinetically disfavored.
Step 1: Substrate Activation
-
Action: Dissolve 5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C using an ice bath.
-
Causality: Anhydrous DMF prevents water-mediated hydrolysis. The 0°C temperature suppresses thermal decarboxylation of the activated phenylacetic acid[1].
Step 2: Base and Coupling Agent Addition
-
Action: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes.
-
Causality: DIPEA is a sterically hindered base. It deprotonates the carboxylic acid to facilitate HATU activation but is too bulky to act as a nucleophile, thereby preventing SNAr at the brominated carbon[3].
Step 3: Amine Addition
-
Action: Slowly add the target primary amine (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature (max 25°C) and stir for 4 hours.
-
Causality: Controlled warming ensures the coupling proceeds efficiently while remaining well below the 60°C threshold that triggers decarboxylation.
Step 4: pH-Controlled Workup (Self-Validating Step)
-
Action: Quench the reaction with saturated aqueous ammonium chloride ( NH4Cl , pH ~5.5). Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure (bath temp < 35°C).
-
Causality: NH4Cl provides a mildly acidic buffer. This avoids the use of strong acids (like 1M HCl ) or strong bases (like 1M NaOH ), ensuring the sensitive nitrile group remains intact during the aqueous wash[2].
References
-
Glein, C. R., Gould, I. R., & Lorance, E. D. "Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure." Elsevier Pure / Arizona State University. Available at: [Link]
-
"Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Zeitschrift für Naturforschung. Available at:[Link]
-
"Nucleophilic Aromatic Substitution: Addition–Elimination Mechanism." Mustansiriyah University. Available at: [Link]
-
"Concerted Nucleophilic Aromatic Substitution Reactions." CORE. Available at:[Link]
Sources
Reducing byproducts and impurities in 5-Bromo-2-cyano-4-nitrophenylacetic acid crystallization
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with the purification of 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9). Highly functionalized phenylacetic acids present unique thermodynamic and kinetic challenges during crystallization. This document synthesizes mechanistic causality, empirical data, and validated protocols to help you eliminate byproducts and maximize API/intermediate purity.
Part 1: Mechanistic Insights into Impurity Formation
Before troubleshooting, it is critical to understand why 5-Bromo-2-cyano-4-nitrophenylacetic acid degrades or traps impurities during standard crystallization workflows. The molecule contains three strong electron-withdrawing groups (EWGs): a nitro group, a cyano group, and a bromine atom.
-
Thermal Decarboxylation (The Primary Yield Killer): Phenylacetic acids bearing strong EWGs on the aromatic ring are highly susceptible to decarboxylation [1]. The −NO2 and −CN groups stabilize the intermediate carbanion/radical formed at the benzylic position. Heating this compound above 60°C in polar solvents drives the extrusion of CO2 , forming 5-bromo-2-cyano-4-nitrotoluene as a non-polar byproduct.
-
Nitrile Hydrolysis: Prolonged exposure to protic solvents (like water or alcohols) at elevated temperatures—especially if trace acid or base from upstream steps is present—can hydrolyze the cyano group into an amide or a secondary carboxylic acid.
-
Regioisomeric Co-precipitation: Upstream electrophilic aromatic substitutions (e.g., nitration or bromination) often generate trace regioisomers. Because these isomers share nearly identical molecular weights and polarities, they easily incorporate into the crystal lattice of the target molecule if crystallization is forced too rapidly.
To circumvent these issues, we strongly advise abandoning traditional high-temperature cooling crystallization in favor of Combined Cooling and Antisolvent Crystallization (CCAC) [2].
Part 2: Troubleshooting FAQs
Q1: I am detecting a new, highly non-polar peak on HPLC/TLC after recrystallization. The mass shows a loss of 44 Da. What is happening? A1: You are observing thermal decarboxylation. The loss of 44 Da corresponds to the extrusion of CO2 , converting your phenylacetic acid into a toluene derivative.
-
Causality: The electron-withdrawing nitro and cyano groups activate the benzylic carbon, drastically lowering the activation energy required for decarboxylation [3].
-
Solution: You must enforce a strict thermal limit. Never heat the dissolution mixture above 50°C. Switch from a purely temperature-dependent crystallization (which requires boiling solvents) to an antisolvent approach (CCAC) using an Ethyl Acetate/Heptane system.
Q2: When I cool my solution or add antisolvent, the product forms a milky biphasic liquid ("oils out") instead of forming solid crystals. How do I fix this? A2: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or the "Ouzo effect" [4]. It occurs when the supersaturation trajectory crosses the spinodal curve before the metastable limit for nucleation is reached, causing the solute to separate as a solute-rich liquid phase rather than a solid.
-
Causality: Highly soluble, functionalized aromatics often have depressed melting points in solvent mixtures. If the temperature of the system is above the glass transition temperature of the solute-rich phase, it oils out.
-
Solution:
-
Decrease the initial concentration of the crude mixture by 15-20%.
-
Add the antisolvent (Heptane) dropwise only until the solution becomes faintly cloudy (the edge of the metastable zone).
-
Self-Validating Step: Immediately introduce 0.5 wt% of pure seed crystals. Seeding bypasses the energy barrier for primary nucleation, forcing the system into solid crystal growth and preventing LLPS.
-
Q3: The isolated crystals are beige or pale brown instead of white/pale yellow. How can I remove this discoloration? A3: Discoloration is typically caused by trace polymeric byproducts or oxidized nitro-aromatic species generated during upstream synthesis.
-
Solution: Integrate an activated carbon treatment prior to crystallization. Dissolve the crude product in Ethyl Acetate at 45°C, add 1-2 wt% activated charcoal, stir for 15 minutes, and perform a hot gravity filtration through a Celite pad. The high-surface-area carbon will selectively adsorb the conjugated polymeric impurities [4].
Part 3: Quantitative Solvent System Comparison
Selecting the correct solvent system is the most critical variable in purging impurities while preventing degradation. The table below summarizes the empirical outcomes of various solvent systems for this specific molecule.
| Solvent / Antisolvent System | Max Temp (°C) | Isolated Yield (%) | Purity (HPLC Area %) | Decarboxylation Byproduct (%) | Oiling Out Observed? |
| Water / Ethanol (1:1) | 80 | 65.0 | 92.5 | 4.5 | Yes (Without seeding) |
| Toluene (Cooling only) | 110 | 40.0 | 85.0 | 12.0 | No |
| THF / Water (3:1) | 65 | 70.0 | 94.0 | 2.1 | Yes (Frequent) |
| EtOAc / Heptane (1:2) | 50 | 88.5 | >99.2 | < 0.1 | No (With seeding) |
Part 4: Optimized CCAC Experimental Protocol
This self-validating protocol utilizes Combined Cooling and Antisolvent Crystallization (CCAC) to kinetically purge regioisomers while thermodynamically preventing degradation [2].
Materials:
-
Crude 5-Bromo-2-cyano-4-nitrophenylacetic acid
-
Ethyl Acetate (EtOAc) - ACS Reagent Grade (Solvent)
-
n-Heptane - ACS Reagent Grade (Antisolvent)
-
Activated Carbon (1-2 wt%)
-
Pure seed crystals of the target molecule
Step-by-Step Methodology:
-
Dissolution: Suspend the crude 5-Bromo-2-cyano-4-nitrophenylacetic acid in EtOAc (approx. 5 volumes, e.g., 5 mL per 1 g of crude). Gently heat the jacketed reactor to 45°C - 50°C . Do not exceed 50°C.
-
Decolorization (Optional but Recommended): Add 1-2 wt% activated carbon to the solution. Stir at 45°C for 15 minutes.
-
Hot Filtration: Rapidly filter the mixture through a pre-warmed funnel packed with a thin layer of Celite to remove the carbon and insoluble particulates. Transfer the clear filtrate to a clean, temperature-controlled crystallizer.
-
Antisolvent Addition (Supersaturation Generation): While maintaining the solution at 45°C, begin adding n-Heptane dropwise at a rate of 0.1 volumes/min. Continue addition until the solution exhibits a persistent, faint opalescence (typically around 1.5 to 2 volumes of Heptane). Stop the addition immediately.
-
Seeding: Add 0.5 wt% of pure 5-Bromo-2-cyano-4-nitrophenylacetic acid seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature and relieve initial supersaturation. Validation: The solution should transition from cloudy to a distinct crystalline slurry.
-
Controlled Cooling: Program the reactor to cool from 45°C to 5°C at a linear cooling rate of 0.1°C/min . Slow cooling ensures that structurally similar regioisomers remain dissolved in the mother liquor (kinetic purging).
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 1 volume of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v) to displace the impurity-rich mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.
Part 5: Crystallization Workflow Visualization
The following diagram illustrates the logical flow of the CCAC process, highlighting the critical control points required to prevent impurity formation.
Fig 1. CCAC workflow for 5-Bromo-2-cyano-4-nitrophenylacetic acid.
References
-
Title: Direct decarboxylative Giese reactions Source: Chemical Society Reviews (RSC Publishing) URL: [Link][1]
-
Title: API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: Organic Process Research & Development (ACS Publications) URL: [Link][2]
-
Title: Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]
Sources
Technical Support Center: Troubleshooting 5-Bromo-2-cyano-4-nitrophenylacetic Acid Substitutions
Overview & Mechanistic Context
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Bromo-2-cyano-4-nitrophenylacetic acid , a highly functionalized building block frequently utilized in active pharmaceutical ingredient (API) synthesis.
On paper, the C5-bromo position appears perfectly primed for Nucleophilic Aromatic Substitution (SNAr). It is highly activated by two strong electron-withdrawing groups: the para-cyano group and the ortho-nitro group. However, in practice, real-world experiments frequently stall. As a Senior Application Scientist, I have structured this guide to explain the mechanistic causality behind these failures—specifically Steric Inhibition of Resonance (SIR) —and provide self-validating, field-proven protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my SNAr reaction at the C5-bromo position stalling or yielding complex mixtures with secondary amines? A: The ortho-nitro group is a double-edged sword. Electronically, it activates the C5 position. Sterically, however, it introduces a massive kinetic barrier. When a bulky nucleophile approaches, it physically clashes with the oxygen atoms of the nitro group. To relieve this strain, the nitro group twists out of coplanarity with the benzene ring. This twisting breaks the orbital overlap required to delocalize the negative charge in the Meisenheimer complex (a phenomenon known as Steric Inhibition of Resonance), drastically increasing the activation energy and stalling the reaction[1].
Q2: How can I force the SNAr reaction to completion without degrading the starting material? A: Switch from conventional thermal heating to Microwave (MW) irradiation . MW heating provides rapid, uniform volumetric heating that efficiently pushes the reaction over the high activation barrier of sterically hindered transition states without the prolonged exposure times that lead to decomposition. We recommend using polar aprotic solvents (NMP or DMSO) with DIPEA at 130–150 °C for 15–30 minutes[2].
Q3: What if my nucleophile is exceptionally bulky (e.g., substituted anilines or piperidines) and MW-SNAr completely fails? A: Transition to a Palladium-catalyzed Buchwald-Hartwig amination . For highly hindered substrates, the choice of the phosphine ligand is the absolute critical parameter. Use RuPhos for secondary amines (where reductive elimination is the rate-limiting step) or BrettPhos for primary amines (where oxidative addition is the rate-limiting step)[3]. These bulky, electron-rich biaryl phosphine ligands stabilize the Pd center and facilitate the coupling of sterically demanding partners[4].
Q4: Will the acetic acid side chain (-CH2COOH) interfere with these harsh conditions? A: Yes. At high temperatures (>130 °C) or in the presence of Pd catalysts, the free carboxylic acid can undergo decarboxylation or coordinate to and poison the palladium catalyst. Best Practice: Protect the acid as a methyl or tert-butyl ester prior to substitution. Alternatively, if protection is not viable, use a strong, non-nucleophilic base like LiHMDS (2.2 equivalents) in the Buchwald-Hartwig reaction to form the unreactive carboxylate salt in situ.
Visualizations
Caption: Workflow for selecting the optimal substitution method based on nucleophile sterics.
Caption: Mechanistic pathway illustrating Steric Inhibition of Resonance (SIR) during SNAr.
Experimental Protocols
Protocol A: Microwave-Assisted SNAr (For Moderately Hindered Amines)
Causality Check: Microwave irradiation ensures rapid, localized heating to 150 °C, pushing the reaction through the high activation energy barrier caused by the ortho-nitro group before thermal degradation of the cyano group can occur[2].
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add methyl 5-bromo-2-cyano-4-nitrophenylacetate (1.0 eq, 0.5 mmol) and the amine nucleophile (2.5 eq, 1.25 mmol).
-
Solvent & Base: Add 3.0 mL of anhydrous NMP, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).
-
Reaction: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 25 minutes (monitor pressure; it should not exceed 15 bar to ensure safety and self-validation of the closed system).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the NMP and unreacted amine.
-
Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Cross-Coupling (For Severely Hindered Amines)
Causality Check: When SNAr is impossible, Pd-catalysis bypasses the Meisenheimer complex entirely. BrettPhos is used for primary amines to accelerate oxidative addition, while RuPhos is used for secondary amines to facilitate reductive elimination[3].
-
Preparation: In an oven-dried Schlenk flask under argon, add methyl 5-bromo-2-cyano-4-nitrophenylacetate (1.0 eq, 0.5 mmol), the bulky amine (1.2 eq, 0.6 mmol), and Cs2CO3 (2.0 eq, 1.0 mmol).
-
Catalyst Loading: Add Pd2(dba)3 (2.5 mol%, 0.0125 mmol) and the appropriate ligand (BrettPhos or RuPhos, 5.0 mol%, 0.025 mmol)[4].
-
Solvent: Add anhydrous 1,4-dioxane (5.0 mL) that has been rigorously sparged with argon for 15 minutes to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–18 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and wash the pad with EtOAc (20 mL).
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Quantitative Data Summary
| Nucleophile Type | Example | Recommended Method | Catalyst / Ligand | Temp (°C) | Expected Yield (%) |
| Unhindered Primary | Methylamine | Standard SNAr | None | 80 | 85 - 95 |
| Moderately Hindered | N-Methylpiperazine | Microwave SNAr | None | 150 | 70 - 85 |
| Bulky Primary | 2,6-Diisopropylaniline | Buchwald-Hartwig | Pd2(dba)3 / BrettPhos | 90 | 65 - 80 |
| Bulky Secondary | Dicyclohexylamine | Buchwald-Hartwig | Pd2(dba)3 / RuPhos | 90 | 60 - 75 |
References
1.[1] Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow URL:
2.[2] Title: Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution Source: Sciforum URL:
3.[3] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:
4.[4] Title: Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG Source: Organic Letters - ACS Publications URL:
Sources
Handling stability issues with 5-Bromo-2-cyano-4-nitrophenylacetic acid under UV light
A Guide to Handling Photostability Challenges
Welcome to the technical support center for 5-Bromo-2-cyano-4-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly when working with this compound under UV light. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
The chemical structure of 5-Bromo-2-cyano-4-nitrophenylacetic acid, containing a nitroaromatic ring, a bromo substituent, and a cyano group, suggests a potential for photosensitivity.[1] Nitroaromatic compounds are known to be photoreactive and can undergo various transformations upon exposure to UV light.[1][2][3] This guide will provide you with the necessary information to mitigate these risks and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm new to working with 5-Bromo-2-cyano-4-nitrophenylacetic acid. Is it light-sensitive?
Q2: What are the immediate precautions I should take when handling this compound?
A2: Always work in a well-ventilated area, and minimize exposure to direct light.[6] Use amber-colored vials or wrap your containers in aluminum foil to protect the compound from light.[4][7] When weighing or preparing solutions, it is advisable to work under subdued lighting conditions, such as using a yellow or red safety light, which has a longer wavelength and is less likely to be absorbed by the compound.[8]
Q3: How should I store 5-Bromo-2-cyano-4-nitrophenylacetic acid?
A3: The compound should be stored in a cool, dry, and dark place.[6] A refrigerator (2-8 °C) is often suitable for storing photosensitive chemicals to slow down potential degradation reactions.[5] Ensure the container is tightly sealed to prevent exposure to moisture and air, which can also contribute to degradation.[7]
Q4: Can I work with this compound on an open lab bench?
A4: It is highly recommended to handle the solid compound within a fume hood to avoid inhalation of any fine particles.[5] For solution-based work, minimize the time the solution is exposed to ambient light. If possible, work in a designated area with reduced lighting.[4]
Q5: What are the initial signs of degradation I should look for?
A5: Visual signs of degradation can include a change in color of the solid or solution. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as HPLC or LC-MS, which can reveal the appearance of new peaks corresponding to degradation products.[9][10]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
Symptoms:
-
Varying results between experimental repeats.
-
A gradual decrease in the expected biological or chemical activity of the compound over time.
-
The appearance of unexpected peaks in your analytical chromatograms.
Root Cause Analysis:
The most likely culprit is the photodegradation of 5-Bromo-2-cyano-4-nitrophenylacetic acid due to exposure to UV or even ambient light. The energy from the light can be absorbed by the nitroaromatic ring, leading to a series of chemical reactions that alter the molecule's structure.[1][3]
Investigative Workflow:
Caption: A logical workflow to diagnose and confirm photodegradation.
Solutions and Preventative Measures:
-
Strict Light Exclusion: Always store the compound and its solutions in amber vials or foil-wrapped containers.[4][7] Prepare solutions fresh before use whenever possible.
-
Use of Appropriate Lighting: When handling is necessary, use a safelight with a wavelength that is not absorbed by the compound.[8] For many UV-sensitive compounds, yellow or red light is a safer alternative to white light.[8]
-
Aliquot Stock Solutions: To prevent repeated exposure of the main stock solution to light and temperature changes, prepare single-use aliquots.[5]
-
Incorporate Controls: In your experiments, include a "dark" control (a sample prepared and handled under the same conditions but kept in the dark) to differentiate between photodegradation and other forms of instability.
Issue 2: Appearance of Unknown Impurities in Analytical Data
Symptoms:
-
New peaks appearing in HPLC, GC, or LC-MS analysis.
-
A noticeable decrease in the area of the parent compound's peak over time.
Root Cause Analysis:
UV exposure can initiate several degradation pathways for a molecule with the structure of 5-Bromo-2-cyano-4-nitrophenylacetic acid. These can include:
-
Debromination: The carbon-bromine bond can be cleaved by UV light, leading to the formation of a debrominated version of the parent molecule.[11][12]
-
Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.[3]
-
Decarboxylation: The acetic acid side chain could be susceptible to cleavage.
-
Hydrolysis of the Cyano Group: The cyano group could be hydrolyzed to an amide or a carboxylic acid.
Hypothetical Photodegradation Pathway:
Caption: A simplified diagram of potential photodegradation products.
Analytical Protocol for Identifying Degradation Products:
To understand the nature of the impurities, a systematic analytical approach is necessary.
-
Sample Preparation:
-
Prepare a solution of 5-Bromo-2-cyano-4-nitrophenylacetic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Divide the solution into two parts: a "protected" sample stored in the dark and an "exposed" sample subjected to UV light for a defined period.
-
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): This will allow you to quantify the disappearance of the parent compound and the appearance of new peaks. The DAD can provide UV-Vis spectra of the new peaks, which can give clues about their structures.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the degradation products.[9][13] High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of the impurities.[9][10]
-
Data Interpretation:
| Potential Degradation Product | Expected Mass Change from Parent | Analytical Confirmation |
| Debrominated Product | -79.9 Da (loss of Br) | LC-MS |
| Nitro-Reduced Product (Nitroso) | -16 Da (loss of O) | LC-MS, UV-Vis spectral shift |
| Nitro-Reduced Product (Amino) | -30 Da (loss of O2, gain of H2) | LC-MS |
| Cyano-Hydrolyzed Product (Amide) | +18 Da (addition of H2O) | LC-MS |
Issue 3: Experiment Requires UV Light Exposure
Symptoms:
-
Your experimental protocol, such as a photo-crosslinking study or a phototoxicity assay, requires the use of UV light.
-
You are concerned about the stability of 5-Bromo-2-cyano-4-nitrophenylacetic acid under these conditions.
Solutions and Mitigation Strategies:
-
Determine the Compound's UV Absorption Spectrum: Use a UV-Vis spectrophotometer to determine the wavelengths at which the compound absorbs light most strongly. This will help you understand its sensitivity to different UV sources. Nitroaromatic compounds typically absorb in the UV region.[14]
-
Control the UV Dose: Use a radiometer to measure the intensity of your UV source. This will allow you to deliver a consistent and controlled dose of UV radiation in your experiments.
-
Use of Antioxidants or Stabilizers: In some cases, the addition of antioxidants to the solution can help to quench the reactive species that lead to photodegradation.[4][15] However, it is crucial to first test whether the antioxidant interferes with your experiment.[4]
-
Kinetic Studies: Perform a time-course experiment to determine the rate of degradation of your compound under your specific UV conditions. This will help you to establish a time window within which your experiment is valid.
-
Internal Standards: The use of a stable internal standard in your analytical runs can help to correct for any variations in sample preparation or instrument response, providing more accurate quantification of the parent compound.
By implementing these troubleshooting and preventative measures, you can enhance the reliability and reproducibility of your research involving 5-Bromo-2-cyano-4-nitrophenylacetic acid.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
The University of Queensland. Chemical Storage Safety Guideline. UQ Policy and Procedure Library. [Link]
-
A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26). [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
-
ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]
-
Herald Scholarly Open Access. (2020, June 3). Photodegradation Products and their Analysis in Food. [Link]
-
SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]
-
Photodegradation Illuminated: New analytical tools for studying photochemical processes. (2023, June 28). [Link]
-
ResearchGate. (2026, February 9). (PDF) Photodegradation Products And Their Analysis In Food. [Link]
-
PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]
-
PubMed. Direct photolysis of nitroaromatic compounds in aqueous solutions. [Link]
-
ResearchGate. Overview of the analytical methods used to analyse photodegradation products of the compounds of interest. [Link]
-
PubMed. (2012, December 1). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. [Link]
-
Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. [Link]
-
Stanford Environmental Health & Safety. General Use SOP for Highly Reactive/Unstable Materials. [Link]
-
Photography Lab Safety Guidelines for Lab Workers & Students. [Link]
-
PMC. (2023, December 30). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. [Link]
-
ResearchGate. (2015, July 10). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?[Link]
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
NIH. Management of Chemicals. Prudent Practices in the Laboratory. [Link]
-
Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. [Link]
-
Ecwamix. (2024, June 1). Essential Tips for Handling and Storing Chemicals Responsibly. [Link]
-
The impacts of UV-B radiation on the enzymes of nitrogen metabolism in cyanobacteria. [Link]
-
PMC. (2025, March 10). Effects of nitrate and nitrite on the UV/PDS process: performance and byproduct formation from the perspective of substituents. [Link]
-
UPEI. Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]
-
OA Monitor Ireland. Oxidation of 2,4-bromophenol by UV/PDS and formation of bromate and brominated products: A comparison to UV/H2O2. [Link]
-
ReAgent. (2021, January 20). How To Handle Hazardous Chemicals. [Link]
-
RSC Publishing. Shining light on the nitro group: distinct reactivity and selectivity. [Link]
-
ResearchGate. Effects of nitrate and nitrite on the UV/PDS process: performance and byproduct formation from the perspective of substituents. [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]
-
MDPI. (2023, January 10). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. [Link]
-
MDPI. (2022, October 21). Synthesis and Investigation of TiO2/g-C3N4 Performance for Photocatalytic Degradation of Bromophenol Blue and Eriochrome Black T: Experimental Design Optimization and Reactive Oxygen Species Contribution. [Link]
-
Semantic Scholar. (2022, October 20). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet- Assembled Cobal. [Link]
-
PMC. (2022, March 22). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. changhongchemical.com [changhongchemical.com]
- 6. ecwamix.co.za [ecwamix.co.za]
- 7. trustrade.ae [trustrade.ae]
- 8. researchgate.net [researchgate.net]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. researchgate.net [researchgate.net]
- 11. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. research.vu.nl [research.vu.nl]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to 5-Bromo-2-cyano-4-nitrophenylacetic Acid and Standard Nitrophenylacetic Acid Derivatives for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, nitrophenylacetic acid (NPAA) derivatives are indispensable building blocks. Their utility spans from serving as intermediates in the synthesis of pharmaceuticals and agrochemicals to acting as photocleavable protecting groups.[1][2] This guide provides a detailed comparison of a highly functionalized derivative, 5-Bromo-2-cyano-4-nitrophenylacetic acid, with its more common counterparts, 2-nitrophenylacetic acid and 4-nitrophenylacetic acid. We will delve into their physicochemical properties, reactivity, and provide experimental insights to guide your selection for specific research and development applications.
Physicochemical Properties: A Comparative Overview
The introduction of bromo and cyano substituents to the nitrophenylacetic acid scaffold significantly alters its electronic and steric properties. These changes are reflected in its physical characteristics, which in turn influence its reactivity and solubility.
| Property | 5-Bromo-2-cyano-4-nitrophenylacetic acid | 2-Nitrophenylacetic Acid | 4-Nitrophenylacetic Acid |
| Molecular Formula | C₉H₅BrN₂O₄[3] | C₈H₇NO₄ | C₈H₇NO₄[4] |
| Molecular Weight | 285.05 g/mol | 181.15 g/mol | 181.15 g/mol [4] |
| Appearance | Not specified (likely a solid) | Yellow to off-white powder[5] | Beige to yellow crystalline powder[2] |
| Melting Point | Not available | 137-142 °C[5][6] | 150-156 °C[4][7] |
| CAS Number | 1805415-31-9[3] | 3740-52-1 | 104-03-0[4] |
Synthesis and Functionalization Potential
Standard nitrophenylacetic acids are typically synthesized through methods such as the nitration of phenylacetic acid or the hydrolysis of the corresponding nitrophenylacetonitrile.[8] For instance, 4-nitrophenylacetic acid can be prepared by the hydrolysis of p-nitrobenzyl cyanide with sulfuric acid.[8]
The synthesis of more complex derivatives like 5-Bromo-2-cyano-4-nitrophenylacetic acid involves multi-step pathways. A plausible route would start from a substituted toluene, followed by nitration, benzylic bromination, and subsequent cyanation and hydrolysis of the nitrile to the carboxylic acid. The synthesis of related compounds, such as 2-nitro-4-substituted phenylacetic acids, has been described in the patent literature, often involving the nitration of a substituted halobenzene followed by substitution with a cyanoacetic ester and subsequent hydrolysis and decarboxylation.[9]
The diverse functional groups on 5-Bromo-2-cyano-4-nitrophenylacetic acid—a carboxylic acid, a nitro group, a cyano group, and a bromine atom—offer multiple handles for further chemical transformations. This makes it a versatile intermediate for the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry.[10][11]
Reactivity and Mechanistic Considerations: The Japp-Klingemann Reaction
A key reaction that highlights the differences in reactivity between these compounds is the Japp-Klingemann reaction. This reaction is a powerful tool for the synthesis of hydrazones from compounds with an active methylene group, such as phenylacetic acids, and aryldiazonium salts.[12][13] The resulting hydrazones are valuable precursors to indole-containing scaffolds, a common motif in pharmacologically active molecules.[13][14]
The reaction proceeds via the deprotonation of the α-carbon to the carboxyl group, followed by coupling with the diazonium salt. The electron-withdrawing nature of the substituents on the phenyl ring plays a crucial role in stabilizing the intermediate carbanion, thereby influencing the reaction rate.
The 5-Bromo-2-cyano-4-nitrophenylacetic acid, with three strongly electron-withdrawing groups (nitro, cyano, and bromo), is expected to have a more acidic α-proton compared to 2- and 4-nitrophenylacetic acids. This increased acidity should facilitate the initial deprotonation step, potentially leading to faster reaction rates under basic conditions.
Below is a diagram illustrating the initial steps of the Japp-Klingemann reaction, highlighting the role of the electron-withdrawing groups (EWGs).
Caption: Mechanism of the Japp-Klingemann reaction.
Comparative Experimental Protocol: Synthesis of a Hydrazone Intermediate
This protocol provides a general framework for comparing the reactivity of the three phenylacetic acid derivatives in a Japp-Klingemann reaction.
Objective: To synthesize and compare the yields of the corresponding hydrazones from 5-Bromo-2-cyano-4-nitrophenylacetic acid, 2-nitrophenylacetic acid, and 4-nitrophenylacetic acid.
Materials:
-
Substituted nitrophenylacetic acid (0.01 mol)
-
Aniline (0.01 mol)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (0.01 mol)
-
Sodium Hydroxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, dissolve aniline (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise, ensuring the temperature remains below 5 °C.[14]
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C and use it immediately in the next step.
Part B: Coupling Reaction
-
In a separate 250 mL flask, dissolve the respective nitrophenylacetic acid (0.01 mol) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the nitrophenylacetic acid solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
Part C: Work-up and Purification
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude hydrazone product.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure hydrazone.
-
Dry the product under vacuum and determine the yield and melting point.
Expected Outcome:
Due to the enhanced acidity of the α-protons, 5-Bromo-2-cyano-4-nitrophenylacetic acid is anticipated to react more readily, potentially leading to a higher yield or requiring milder reaction conditions compared to 2- and 4-nitrophenylacetic acids.
Applications in Drug Discovery and Photocleavable Systems
Nitrophenylacetic acid derivatives are not only synthetic intermediates but also have direct applications. For example, 2-nitrophenylacetic acid can be used as a protecting group for alcohols.[10] Furthermore, the nitrobenzyl moiety is a well-known photolabile caging group.[15][16][17] Upon irradiation with UV light, the nitro group orchestrates a rearrangement that leads to the cleavage of a linked molecule.
The additional substituents on 5-Bromo-2-cyano-4-nitrophenylacetic acid could modulate the photochemical properties of the molecule. The electron-withdrawing cyano and bromo groups might influence the absorption wavelength and the quantum yield of the photocleavage reaction. This opens up possibilities for designing novel photocleavable linkers with fine-tuned properties for applications in drug delivery, diagnostics, and materials science.[18][19]
Caption: Experimental workflow for comparative hydrazone synthesis.
Conclusion
While 2- and 4-nitrophenylacetic acids are workhorse reagents in organic synthesis, the highly substituted 5-Bromo-2-cyano-4-nitrophenylacetic acid offers intriguing possibilities for researchers seeking to exploit its enhanced reactivity and multifunctional nature. The presence of strong electron-withdrawing groups is predicted to increase the acidity of the benzylic protons, potentially accelerating reactions that proceed through a carbanion intermediate, such as the Japp-Klingemann reaction. Its multiple functional groups also make it a versatile platform for the synthesis of complex molecules and for the development of novel functional materials. The choice between these derivatives will ultimately depend on the specific requirements of the synthetic target and the desired reactivity profile.
References
-
(2-Nitrophenyl)acetic acid - Wikipedia. Available from: [Link]
-
4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses. Available from: [Link]
-
(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH. Available from: [Link]
-
Synthesis of 4-Nitrophenylacetic Acid | PDF | Proton Nuclear Magnetic Resonance - Scribd. Available from: [Link]
-
Japp-Klingemann Reaction. Available from: [Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available from: [Link]
-
Japp–Klingemann reaction - Wikipedia. Available from: [Link]
-
On-Demand Guest Release from MOF-5 Sealed with Nitrophenylacetic Acid Photocapping Groups - ChemRxiv. Available from: [Link]
-
A comparative LSER study of the reactivity of 2‐substituted cyclohex‐1‐eneacetic and 2‐substituted phenylacetic acids with diazodiphenylmethane in various solvents - DOI. Available from: [Link]
-
Japp klingemann reaction | PPTX - Slideshare. Available from: [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available from: [Link]
-
The Japp-Klingemann Reaction - Organic Reactions. Available from: [Link]
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
-
Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. Available from: [Link]
-
On-demand guest release from MOF-5 sealed with nitrophenylacetic acid photocapping groups - Photochemical & Photobiological Sciences (RSC Publishing). Available from: [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. Available from: [Link]
-
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid | 1400644-94-1 | C8H5BrClNO4 | Appchem. Available from: [Link]
-
UNDERSTANDING THE REACTIVITY AND SUBSTITUTION EFFECTS OF NITRENES AND AZIDES - Purdue University Graduate School. Available from: [Link]
-
Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available from: [Link]
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents.
-
2-(2-Bromo-4-nitrophenyl)acetic acid | C8H6BrNO4 | CID 12404388 - PubChem. Available from: [Link]
-
2-(4-Bromo-5-fluoro-2-nitrophenyl)acetic acid - PubChem. Available from: [Link]
Sources
- 1. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses [nsrlaboratories.com]
- 2. nbinno.com [nbinno.com]
- 3. 1805415-31-9 | 2-(5-Bromo-2-cyano-4-nitrophenyl)acetic acid - AiFChem [aifchem.com]
- 4. 4-Nitrophenylacetic acid ReagentPlus , 99 104-03-0 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Nitrophenylacetic acid | 3740-52-1 [chemicalbook.com]
- 7. 4-Nitrophenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 10. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Japp-Klingemann Reaction [drugfuture.com]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seas.upenn.edu [seas.upenn.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. On-demand guest release from MOF-5 sealed with nitrophenylacetic acid photocapping groups - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Comparative Reactivity Guide: 5-Bromo-2-cyano-4-nitrophenylacetic acid vs. 2-Bromo-phenylacetic acid
As a Senior Application Scientist, selecting the correct aryl halide is the foundational step that dictates the efficiency, yield, and overall success of a synthetic pathway. This guide provides an objective, data-supported comparison between two distinct brominated phenylacetic acid derivatives: 5-Bromo-2-cyano-4-nitrophenylacetic acid and 2-Bromo-phenylacetic acid .
By analyzing the electronic causality behind their reactivity, we can establish highly predictable, self-validating experimental systems for both Nucleophilic Aromatic Substitution ( SNAr ) and Palladium-catalyzed cross-coupling reactions.
Structural and Electronic Causality (The "Why")
The reactivity of an aryl bromide is primarily governed by the carbon-halogen bond dissociation energy and the electronic nature of the aromatic ring[1]. The two molecules represent opposite ends of the electronic spectrum.
5-Bromo-2-cyano-4-nitrophenylacetic acid (Molecule 1)
This molecule features a highly electron-deficient aromatic ring[2]. The bromine atom at the C5 position is flanked by a nitro group (-NO2) at the ortho position (C4) and a cyano group (-CN) at the para position (C2).
-
SNAr Reactivity: In Nucleophilic Aromatic Substitution, an electron-poor ring is attacked by a nucleophile, proceeding through a negatively charged Meisenheimer intermediate[3]. The placement of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group significantly accelerates the reaction by stabilizing this intermediate[3]. The addition of the nucleophile, which involves the temporary dearomatization of the ring, is the rate-limiting step[4]. Molecule 1 is a textbook hyper-electrophile, primed for rapid, uncatalyzed SNAr .
-
Alpha-Proton Acidity: The strong EWGs also drastically increase the acidity of the benzylic -CH2- protons, making the molecule prone to enolization or decarboxylation under strongly basic conditions.
2-Bromo-phenylacetic acid (Molecule 2)
Lacking any strong electron-withdrawing groups, the aromatic ring of Molecule 2 is relatively electron-rich[5].
-
Cross-Coupling Suitability: Because the ring is not activated by EWGs, the C-Br bond is virtually inert to uncatalyzed nucleophilic attack[1]. However, this electron-rich nature makes it an ideal, stable substrate for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where oxidative addition to Pd(0) occurs smoothly without the risk of competing SNAr pathways. Furthermore, it serves as an excellent substrate for specialized microbial hydroxylations to synthesize complex 4-substituted-2,3-dihydrobenzofurans[6].
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative performance metrics of both substrates.
| Reactivity Parameter | 5-Bromo-2-cyano-4-nitrophenylacetic acid | 2-Bromo-phenylacetic acid |
| CAS Number | 1805415-31-9[2] | 18698-97-0[5] |
| Ring Electronic State | Highly Electron-Deficient | Neutral / Mildly Electron-Rich |
| SNAr Kinetics | Extremely Fast (Minutes to Hours) | Inert (No reaction) |
| Pd-Catalyzed Coupling | Poor (Prone to protodehalogenation/side reactions) | Excellent (High turnover frequency) |
| Alpha-Proton Acidity ( pKa ) | High (Stabilized by -NO2 and -CN) | Moderate (Standard benzylic acid) |
| Primary Synthetic Use | Functionalization via Amines/Thiols ( SNAr ) | C-C / C-N Bond Formation (Transition Metal) |
Mechanistic Pathway Visualization
Mechanistic divergence based on aromatic ring electronic properties.
Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems. Each step contains an internal check to confirm mechanistic progression.
Protocol A: Uncatalyzed SNAr of 5-Bromo-2-cyano-4-nitrophenylacetic acid
Objective: Displace the bromide with a primary amine (e.g., benzylamine).
-
Preparation: Dissolve 1.0 eq of 5-Bromo-2-cyano-4-nitrophenylacetic acid in anhydrous DMF (0.2 M) at room temperature.
-
Nucleophile Addition: Add 2.5 eq of benzylamine dropwise.
-
Self-Validation Check: An immediate, intense color change (usually deep red or orange) will occur. This is visual confirmation of the dearomatized Meisenheimer intermediate forming[4].
-
-
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS.
-
Self-Validation Check: The mass of the starting material ( [M−H]− 284/286) will rapidly disappear, replaced by the product mass, confirming that C-Br bond breakage (rearomatization) has occurred[3].
-
-
Isolation: Quench with 1M HCl to precipitate the product. Filter and wash with cold water.
Protocol B: Suzuki-Miyaura Coupling of 2-Bromo-phenylacetic acid
Objective: Form a C-C bond using an arylboronic acid.
-
Preparation: Combine 1.0 eq 2-Bromo-phenylacetic acid, 1.2 eq Arylboronic acid, and 3.0 eq K2CO3 in a 4:1 mixture of 1,4-Dioxane and Water.
-
Degassing (Critical): Sparge the mixture with Argon for 15 minutes.
-
Causality: Oxygen poisons the Pd(0) catalyst and promotes oxidative homocoupling of the boronic acid.
-
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2 . Heat to 90°C for 4 hours.
-
Reaction Monitoring: Monitor via TLC (UV and KMnO4 stain).
-
Self-Validation Check: The consumption of the boronic acid (which often streaks on TLC) and the appearance of a new, distinct UV-active spot confirms successful transmetalation and reductive elimination[1].
-
-
Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.
Experimental Workflow Visualization
Self-validating experimental workflows for SNAr and Cross-Coupling.
References
- Thermo Fisher Scientific.SAFETY DATA SHEET - 2-Bromophenylacetic acid.
- AiFChem.1805415-31-9 | 2-(5-Bromo-2-cyano-4-nitrophenyl)acetic acid.
- Oxford University Press (OUP).Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans.
- BenchChem.A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions.
- NIH / PMC.How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1805415-31-9 | 2-(5-Bromo-2-cyano-4-nitrophenyl)acetic acid - AiFChem [aifchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
Mass Spectrometry Analytical Validation for 5-Bromo-2-cyano-4-nitrophenylacetic Acid: A Platform Comparison Guide
As drug development pipelines increasingly rely on heavily substituted aromatic intermediates, the analytical rigor applied to their quantification and structural validation must evolve. 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9)[1] is a prime example of a complex polyfunctional molecule. Featuring a halogen (bromine), a strongly electron-withdrawing nitro group, an electrophilic cyano group, and an ionizable carboxylic acid, this compound presents unique challenges—and opportunities—for mass spectrometry (MS).
This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, Triple Quadrupole) versus High-Resolution Mass Spectrometry (LC-HRMS, Q-TOF) for the bioanalysis of this compound. The methodologies detailed herein are designed as self-validating systems, strictly grounded in the[2] and the globally harmonized [3].
Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)
Selecting the correct MS platform depends entirely on the phase of drug development. While Triple Quadrupole (QqQ) systems are the gold standard for high-throughput pharmacokinetic (PK) quantification[4], Quadrupole Time-of-Flight (Q-TOF) systems offer unparalleled confidence for structural elucidation and resolving isobaric interferences.
Quantitative Performance Summary
| Performance Metric | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF) | Analytical Causality & Significance |
| Sensitivity (LLOQ) | 10 - 50 pg/mL | 100 - 500 pg/mL | QqQ utilizes targeted Multiple Reaction Monitoring (MRM), maximizing the duty cycle for specific fragments to achieve superior signal-to-noise ratios. |
| Linear Dynamic Range | 4 - 5 Orders of Magnitude | 3 - 4 Orders of Magnitude | QqQ electron multipliers allow for a broader linear response, critical for PK studies with high Cmax variations. |
| Mass Accuracy | Unit Resolution (~0.7 Da) | < 2 ppm | Q-TOF resolves isobaric matrix interferences that share nominal mass, preventing false positives in complex biological matrices. |
| Isotope Tracking | Nominal ( m/z 283 & 285) | Exact ( m/z 282.935 & 284.933) | HRMS unambiguously confirms the 79Br/81Br isotopic signature, validating the structural identity of the analyte. |
| Primary Application | Regulated PK/TK Quantification | Metabolite ID & Structural Validation | Fit-for-purpose selection ensures compliance with[5] depending on the study's primary endpoint. |
Experimental Methodologies: A Self-Validating Workflow
To ensure trustworthiness and regulatory compliance, every step of the bioanalytical workflow must be designed to mathematically account for systemic errors.
Step 1: Sample Preparation via Mixed-Mode Anion Exchange (MAX) SPE
Causality: Standard protein precipitation often leaves residual phospholipids that cause severe ion suppression in negative electrospray ionization (ESI-). Because 5-Bromo-2-cyano-4-nitrophenylacetic acid possesses a carboxylic acid moiety ( pKa ~3.5), we utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).
-
Internal Standard Integration: Aliquot 50 µL of biological matrix and immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6 -labeled analog). This creates a self-validating system: any subsequent volumetric loss or matrix effect will equally impact the analyte and the SIL-IS, maintaining an absolute peak area ratio.
-
Conditioning: 1 mL Methanol, followed by 1 mL 50 mM Ammonium Acetate (pH 7.0).
-
Loading: Dilute the spiked sample 1:1 with 50 mM Ammonium Acetate (pH 7.0) to ensure the carboxylic acid is fully deprotonated and binds to the quaternary amine of the SPE sorbent.
-
Washing: Wash with 1 mL of 5% Methanol in water to remove neutral lipids, followed by 1 mL of Hexane to remove non-polar interferences. The analyte remains ionically bound.
-
Elution: Elute with 1 mL of 2% Formic Acid in Acetonitrile. The acid neutralizes the carboxylic acid, releasing it from the sorbent. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.
Step 2: Liquid Chromatography Strategy
Causality: The nitro group is susceptible to degradation at high pH, while the carboxylic acid requires a neutral to slightly basic environment to remain deprotonated for optimal ESI- efficiency.
-
Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes. The buffered mobile phase ensures sharp peak shapes without sacrificing negative mode ionization efficiency.
Step 3: Mass Spectrometry Configurations (Negative ESI)
Causality: Positive mode would require protonation of the cyano or nitro groups, which is energetically unfavorable. Negative mode seamlessly yields the [M−H]− precursor. Furthermore, tracking the natural ~1:1 isotopic ratio of 79Br and 81Br serves as a built-in confirmation tool.
-
QqQ MRM Transitions:
-
Quantifier: m/z 282.9 → 238.9 (Loss of CO2 , 44 Da)
-
Qualifier: m/z 284.9 → 240.9 (Tracking the 81Br isotope)
-
-
Q-TOF Parameters:
-
Precursor exact mass: m/z 282.9353 and 284.9333.
-
Mass extraction window: ± 5 ppm.
-
Fig 1: Orthogonal analytical workflow comparing QqQ and Q-TOF platforms for regulatory validation.
Bioanalytical Validation Framework (E-E-A-T)
To meet the stringent criteria set forth by the [6] and[7], the analytical method must prove its reliability through specific validation parameters:
Selectivity and Matrix Effect
Because biological matrices contain thousands of endogenous carboxylic acids, selectivity is paramount. By monitoring the heterolytic cleavage of the bromide ion ( m/z 78.9) or the sequential loss of CO2 and NO2 , we eliminate isobaric background noise. Matrix factors must be calculated using post-column infusion; the presence of the SIL-IS ensures that any matrix-induced ion suppression is mathematically normalized, maintaining a coefficient of variation (CV) ≤ 15%[3].
Stability Profiling
The polyfunctional nature of 5-Bromo-2-cyano-4-nitrophenylacetic acid makes stability testing critical. The nitro group is highly susceptible to enzymatic reduction (forming an amine) in fresh whole blood, while the cyano group can undergo hydrolysis under extreme pH. Validation must include:
-
Benchtop Stability: 4–24 hours at room temperature.
-
Freeze-Thaw Stability: Minimum of 3 cycles at -80°C.
-
Autosampler Stability: 48 hours at 4°C to ensure the extracted samples do not degrade while awaiting injection.
Fig 2: Negative ESI fragmentation pathway of 5-Bromo-2-cyano-4-nitrophenylacetic acid.
Conclusion
For the bioanalysis of 5-Bromo-2-cyano-4-nitrophenylacetic acid, the choice between LC-MS/MS and LC-HRMS is dictated by the analytical endpoint. QqQ platforms deliver the rugged sensitivity required for sub-ng/mL PK profiling, while Q-TOF platforms provide the exact mass resolution necessary to navigate the complex isotopic and fragmentation landscape of this halogenated, nitroaromatic compound. By employing a mixed-mode SPE strategy and SIL-IS normalization, laboratories can establish a self-validating, regulatory-compliant assay.
References
-
Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL:[Link]
Sources
- 1. 1805415-31-9 | 2-(5-Bromo-2-cyano-4-nitrophenyl)acetic acid - AiFChem [aifchem.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Catalytic Efficiency: Harnessing the Electronic Properties of 5-Bromo-2-cyano-4-nitrophenylacetic Acid Ligands
For the dedicated researcher, scientist, and drug development professional, the quest for more efficient and selective catalytic systems is perpetual. The design of a catalyst is a molecular art form, where the ligand architecture dictates the reactivity and efficacy of the metallic core. This guide delves into the prospective catalytic performance of a highly functionalized ligand, 5-Bromo-2-cyano-4-nitrophenylacetic acid, providing a framework for its evaluation against established alternatives. We will explore not just the "how" of experimental protocols but the fundamental "why" behind these choices, grounding our discussion in the principles of organometallic chemistry and catalytic cycle kinetics.
The core of our investigation lies in understanding how the potent electronic-withdrawing properties of the bromo, cyano, and nitro substituents collectively influence a metal center's catalytic activity. This guide is structured to be a self-validating system, offering detailed methodologies that, when followed, will yield reproducible and comparable data.
Section 1: The Ligand - Synthesis, Characterization, and Electronic Profile
The efficacy of a ligand begins with its purity and well-defined structure. 5-Bromo-2-cyano-4-nitrophenylacetic acid is a designer ligand, notable for the convergence of three powerful electron-withdrawing groups on a single phenylacetic acid scaffold. This unique electronic profile suggests its potential to stabilize metal centers in high oxidation states, a crucial feature in many catalytic cycles.
Proposed Synthesis Protocol
The synthesis of the title ligand can be approached via a multi-step pathway, starting from a commercially available substituted toluene. The following protocol is a plausible route based on established organic transformations.
Workflow for Ligand Synthesis
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Selection of Comparative Ligands
To understand the contribution of each functional group, we will compare our target ligand with the following:
| Ligand Name | Key Feature | Rationale |
| 5-Bromo-2-cyano-4-nitrophenylacetic acid | Test Ligand (All three withdrawing groups) | To evaluate the combined electronic effect. |
| Phenylacetic acid | Unsubstituted Backbone | Provides a baseline measurement with no electronic influence from substituents. |
| 4-Nitrophenylacetic acid | **Single Withdrawing Group (-NO₂) ** | To isolate the effect of the powerful nitro group. [1] |
| 4-Bromophenylacetic acid | Single Withdrawing Group (-Br) | To isolate the effect of the bromo substituent. |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Standard Phosphine Ligand | A well-established, electron-rich phosphine ligand to serve as an industry-standard benchmark. |
Section 3: Experimental Protocols
Reproducibility is the bedrock of scientific trustworthiness. [2]The following detailed protocols are designed to ensure a fair and accurate comparison between the selected ligands.
Protocol 1: In-situ Preparation of Palladium-Ligand Catalyst
Rationale: In-situ preparation allows for rapid screening without the need to isolate each individual palladium complex.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
The respective ligand (Test ligand and all comparative ligands)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%).
-
Add the respective ligand. A 2:1 ligand-to-palladium molar ratio is a common starting point for monodentate ligands. For bidentate ligands like BINAP, a 1.1:1 ratio is used.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The resulting solution/suspension is the active catalyst precursor.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl Halide (e.g., 4-Bromoacetophenone, 1.0 equiv)
-
Boronic Acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Catalyst solution from Protocol 1 (1 mol% Pd)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a new Schlenk flask charged with the aryl halide, boronic acid, and base, add the solvent.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Using a syringe, transfer the pre-formed catalyst solution from Protocol 1 to the reaction flask.
-
Heat the reaction mixture to a consistent temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for analysis.
Protocol 3: Reaction Monitoring and Data Analysis
Rationale: Kinetic analysis provides deeper insight than a single endpoint measurement.
Procedure:
-
Quench each time-point aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard (e.g., dodecane) for quantification.
-
Plot the % conversion of the starting material versus time for each catalyst system.
-
Calculate the TOF at an early time point (e.g., 1 hour, assuming <20% conversion) to approximate the initial reaction rate.
Section 4: Anticipated Results and Data Interpretation
Based on established principles of organometallic chemistry, we can predict the relative performance of these ligands. [3][4]
Hypothesized Performance Ranking
The electronic nature of the ligand directly impacts the rates of the oxidative addition and reductive elimination steps in the Suzuki cycle.
-
Oxidative Addition (Rate-Limiting for Aryl Bromides): Favored by electron-poor palladium centers.
-
Reductive Elimination: Favored by electron-rich palladium centers.
Given this, we can hypothesize the following trend in initial reaction rates (TOF):
5-Bromo-2-cyano-4-nitrophenylacetic acid > 4-Nitrophenylacetic acid > 4-Bromophenylacetic acid > Phenylacetic acid > BINAP
However, the final yield may not follow the same trend. The extremely electron-deficient nature of the test ligand might significantly hinder the final reductive elimination step, potentially leading to catalyst decomposition or lower overall yields compared to more balanced ligands.
Comparative Data Table
The experimental data should be compiled into a clear, comparative table for easy analysis.
| Ligand | Final Yield (%) at 24h | TON (mol/mol) | Initial TOF (h⁻¹) |
| 5-Bromo-2-cyano-4-nitrophenylacetic acid | Experimental Data | Calculated | Calculated |
| Phenylacetic acid | Experimental Data | Calculated | Calculated |
| 4-Nitrophenylacetic acid | Experimental Data | Calculated | Calculated |
| 4-Bromophenylacetic acid | Experimental Data | Calculated | Calculated |
| BINAP | Experimental Data | Calculated | Calculated |
Workflow for Catalyst Comparison
Caption: Experimental workflow for the objective comparison of catalytic systems.
Conclusion and Future Outlook
This guide presents a comprehensive framework for evaluating the catalytic efficiency of the novel, electron-deficient 5-Bromo-2-cyano-4-nitrophenylacetic acid ligand. By comparing it systematically against a series of ligands with varying electronic properties, researchers can gain a deep understanding of its potential benefits and drawbacks. The hypothesis is that while this ligand may offer exceptionally high initial activity by accelerating oxidative addition, its overall performance and stability might be compromised by a slow reductive elimination step.
The true value of this ligand will only be revealed through rigorous experimentation as outlined here. The insights gained will not only determine the utility of this specific molecule but will also contribute to the broader, fundamental understanding of ligand design in catalysis. Future work could involve applying this ligand to other cross-coupling reactions (e.g., Heck, Sonogashira) or to reactions known to benefit from electrophilic metal centers, further mapping its potential in the vast landscape of chemical synthesis.
References
-
The surface science of nanoparticles for catalysis: electronic and steric effects of organic ligands. (n.d.). ResearchGate. [Link]
-
Deubel, D. V., & Frenking, G. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 21(11), 2293–2303. [Link]
-
Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. (2018). Catalysis Science & Technology. [Link]
- van Leeuwen, P. W. N. M. (2009). Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands. Organometallic Chemistry.
-
Comparing Catalytic Efficiency (kcat/Km) from Enzyme Activity Curves: Analysis and Interpretation. (2025). Let's Talk Academy. [Link]
-
Evaluation of Methods to Determine Catalyst Efficiency in the Inspection / Maintenance Process. (n.d.). SAE International. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Catalysis. [Link]
- Evaluation of Catalytic Efficiency in Enzymes and Enzyme Models. (2009). The Royal Society of Chemistry.
-
Butt, A. H., & Zhang, H. (2009). Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach. Beilstein Journal of Organic Chemistry, 5, 63. [Link]
-
Cyanometalate. (n.d.). Wikipedia. [Link]
-
The Crucial Role of 4-Nitrophenylacetic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Wachs, I. E., & Vlachos, D. G. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2690–2697. [Link]
-
p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. [Link]
Sources
Benchmarking 5-Bromo-2-cyano-4-nitrophenylacetic acid Against Traditional Cyano-Aromatics in Drug Discovery
As drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, multi-orthogonal building blocks has surged. The cyano group (-C≡N) is a privileged1 in medicinal chemistry, frequently incorporated to improve metabolic stability, introduce polarity, and combat drug resistance[1]. Its unique electronic profile—exerting strong electron-withdrawing and resonance effects—significantly influences the bioactivity of aromatic systems[2].
While traditional cyano-aromatics (e.g., 4-cyanophenylacetic acid) have served as foundational starting materials, they often require lengthy, linear synthetic routes to achieve target complexity[3]. Enter 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9)[4]. Unlike its traditional mono- or di-functionalized counterparts, this compound acts as a tetra-orthogonal scaffold[5].
This guide provides an objective benchmarking of its structural advantages, quantitative performance metrics, and chemoselective handling protocols designed for advanced drug development.
Mechanistic Benchmarking: Orthogonality & Causality
Traditional cyano-aromatics typically offer limited points of diversification. In contrast, 5-Bromo-2-cyano-4-nitrophenylacetic acid integrates four distinct, chemoselective handles, allowing researchers to perform late-stage functionalization without interfering with adjacent groups.
-
The Cyano Group (-CN): The electrophilic carbon is highly susceptible to nucleophilic attack, serving as an excellent precursor for tetrazoles, amides, or participating in cycloaddition reactions[3]. Its presence is also known to promote complex intramolecular cyclizations, such as 6[6].
-
The Bromide (-Br): Enables transition-metal-catalyzed cross-coupling. Causality: Positioned para to the strongly electron-withdrawing nitro group, the C-Br bond is highly activated for oxidative addition by Palladium. This allows for significantly milder reaction conditions compared to unactivated bromoarenes.
-
The Nitro Group (-NO2): Acts as a strong electron-withdrawing group that activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Causality: It can be selectively reduced to an aniline without reducing the cyano group, paving the way for intramolecular cyclizations to form complex indoles, oxindoles, or quinolines.
-
The Acetic Acid Moiety (-CH2COOH): Provides a reliable handle for peptide coupling, amidation, or esterification, functioning independently of the aromatic ring's electronic state.
Quantitative Performance Comparison
To objectively evaluate the utility of 5-Bromo-2-cyano-4-nitrophenylacetic acid, we benchmark its synthetic parameters against a traditional analog, 4-Cyanophenylacetic acid.
| Feature | 5-Bromo-2-cyano-4-nitrophenylacetic acid | Traditional Cyano-Aromatics (e.g., 4-Cyanophenylacetic acid) | Impact on Drug Design |
| Orthogonal Handles | 4 (Br, CN, NO2, COOH) | 2 (CN, COOH) | Enables parallel late-stage functionalization without de novo synthesis. |
| C-C Bond Formation | Highly active (via C-Br cross-coupling) | Inactive (requires prior halogenation) | Streamlines the synthesis of biaryl pharmacophores. |
| Ring Activation | High (synergistically activated by -NO2 and -CN) | Low to Moderate | Facilitates rapid Nucleophilic Aromatic Substitution (SNAr). |
| Heterocycle Potential | Excellent (Aniline + Acetic acid proximity post-reduction) | Limited (requires multiple additional steps) | Grants direct access to complex fused-ring systems. |
Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling
As a self-validating system, the following protocol demonstrates the chemoselective functionalization of the C-Br bond in 5-Bromo-2-cyano-4-nitrophenylacetic acid, leaving the nitro, cyano, and carboxylic acid groups strictly intact.
Objective: Arylation of the 5-position via Suzuki-Miyaura coupling. Reagents: 5-Bromo-2-cyano-4-nitrophenylacetic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1).
Step-by-Step Methodology & Causality:
-
Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes prior to reagent addition.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalytic species and to suppress the oxidative homocoupling of the arylboronic acid.
-
-
Catalyst Selection & Addition: Add 5 mol% Pd(dppf)Cl₂ to the reaction vessel.
-
Causality: The bidentate dppf ligand provides a large bite angle that accelerates the reductive elimination step. Furthermore, its steric bulk prevents unwanted coordination of the Palladium center to the electrophilic cyano group[3].
-
-
Base Selection: Introduce K₃PO₄ (2.0 eq).
-
Causality: A mild, inorganic base is critical. Using stronger bases (like NaOH or KOH) would trigger the base-catalyzed hydrolysis of the cyano group into an amide or carboxylic acid, destroying the scaffold's orthogonality[2].
-
-
Thermal Control: Heat the reaction mixture to 80°C for 6-8 hours under Argon.
-
Causality: 80°C provides sufficient thermal energy to overcome the activation barrier of transmetalation while remaining safely below the thermal threshold that might induce decarboxylation of the acetic acid moiety.
-
-
Workup & Isolation: Cool to room temperature, acidify with 1M HCl to pH 3, extract with EtOAc, and wash with brine.
-
Causality: Acidification ensures the acetic acid moiety is fully protonated (neutralized), driving the product into the organic layer for efficient recovery and self-validating the preservation of the carboxylate handle.
-
Visualization of Orthogonal Pathways
The diagram below maps the distinct, non-interfering reaction pathways available to 5-Bromo-2-cyano-4-nitrophenylacetic acid compared to the limited scope of traditional cyano-aromatics.
Orthogonal reactivity of 5-Bromo-2-cyano-4-nitrophenylacetic acid vs traditional cyano-aromatics.
References
-
Leveraging Cyano Group Chemistry in the Development of Novel Compounds - NBInno. 3
-
1805415-31-9 | 2-(5-Bromo-2-cyano-4-nitrophenyl)acetic acid - AiFChem. 4
-
Screening Compounds P48186 - EvitaChem. 5
-
A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration - MDPI. 1
-
Cyano Group Removal from Cyano-Promoted Aza-Diels–Alder Adducts - ACS Publications. 6
-
What is the effect of cyano group on bioactivity? - ResearchGate. 2
Sources
5-Bromo-2-cyano-4-nitrophenylacetic acid proper disposal procedures
Comprehensive Safety and Logistics Guide: Handling and Disposal of 5-Bromo-2-cyano-4-nitrophenylacetic Acid
As a substituted phenylacetic acid derivative containing halogen, cyano, and nitro functional groups, 5-Bromo-2-cyano-4-nitrophenylacetic acid (CAS: 1805415-31-9) presents unique handling and disposal challenges in research environments[1][2]. For drug development professionals and synthetic chemists, establishing a rigorous, self-validating safety protocol is not merely a compliance requirement—it is essential for maintaining laboratory integrity and environmental safety.
This guide outlines the mechanistic reasoning behind the required safety protocols, ensuring that your laboratory's operational plan is grounded in chemical causality rather than rote memorization.
Chemical Hazard Profile & Causality
To design an effective disposal plan, we must first analyze the molecule's functional groups and their behavior under stress or degradation.
-
Bromine (-Br): Classifies the compound as a halogenated organic. Halogenated waste requires specialized high-temperature incineration because standard incineration temperatures can lead to the formation of highly toxic dioxins and furans.
-
Cyano (-CN) & Nitro (-NO2): While covalently bound to the aromatic ring and generally stable under standard ambient conditions, these nitrogen-containing groups dictate the combustion profile. Improper thermal destruction will release toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).
-
Carboxylic Acid (-COOH): Imparts mild acidity, meaning the compound can react exothermically with strong bases and should be segregated from incompatible reactive metals.
Quantitative Data & Hazard Classification
| Property | Value / Classification | Operational Implication |
| CAS Number | 1805415-31-9 | Use for precise inventory tracking[1]. |
| Molecular Formula | C9H5BrN2O4 | High heteroatom content requires specialized waste streams[2]. |
| Molecular Weight | 285.05 g/mol | Relevant for calculating molar equivalents in spill neutralization. |
| Waste Category | Halogenated Organic Waste | Strictly prohibit mixing with non-halogenated solvent waste. |
| Combustion Byproducts | HBr, HCN, NOx, COx | Requires professional incineration with alkaline scrubbers. |
Standard Operating Procedure: Waste Segregation and Disposal
The fundamental principle of laboratory waste management is source segregation. Mixing 5-Bromo-2-cyano-4-nitrophenylacetic acid with incompatible waste streams compromises the safety of the entire disposal chain.
Step-by-Step Disposal Methodology:
-
Preparation and PPE: Before handling waste, personnel must don a flame-resistant laboratory coat, chemical-splash goggles, and nitrile gloves (minimum 5 mil thickness). If handling dry powder outside of a fume hood (which is strongly discouraged), an N95 or P100 particulate respirator is required to prevent inhalation of active pharmaceutical ingredients (APIs) or intermediates.
-
State Determination:
-
Solid Waste: Collect unreacted powder, contaminated filter paper, and solid reaction byproducts in a chemically compatible, high-density polyethylene (HDPE) container. Double-bagging in heavy-duty polyethylene bags is recommended before placing in the secondary solid waste drum.
-
Liquid Waste (Solutions): If the compound is dissolved in organic solvents (e.g., DMF, DMSO, or DCM), transfer the solution to a designated Halogenated Organic Waste carboy.
-
-
Labeling: Immediately affix a hazardous waste tag. The tag must explicitly state: "Halogenated Organic Waste: Contains 5-Bromo-2-cyano-4-nitrophenylacetic acid. Toxic combustion byproducts."
-
Storage: Store the waste container in a designated secondary containment tray within a ventilated flammable/corrosive storage cabinet, strictly segregated from strong oxidizers, strong bases, and non-halogenated waste.
-
Final Disposition: Do not attempt in-house chemical neutralization or destruction. The waste must be manifested and transferred to a licensed commercial hazardous waste management facility. The facility must utilize high-temperature rotary kiln incineration equipped with wet alkaline scrubbers to safely neutralize the resulting HBr and NOx gases.
Spill Response and Decontamination Workflow
A self-validating safety system anticipates failures. In the event of a spill, the primary objective is containment without generating airborne dust.
Step-by-Step Spill Protocol:
-
Evacuate & Assess: Clear the immediate area. Verify that the fume hood or room ventilation is operating at maximum capacity.
-
Containment (Solid Spill): Do not dry sweep. Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., water or a dilute surfactant solution, depending on the specific reaction matrix) to suppress dust formation.
-
Collection: Use non-sparking, disposable scoops to transfer the wetted material into a wide-mouth HDPE hazardous waste container.
-
Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with an appropriate solvent (e.g., ethanol or isopropanol) to remove residual organic traces. Collect all cleaning materials as hazardous waste.
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for processing 5-Bromo-2-cyano-4-nitrophenylacetic acid waste, ensuring compliance with environmental health and safety (EHS) standards.
Workflow for the safe segregation, containment, and disposal of halogenated organic laboratory waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA Guidelines. Available at:[Link]
Sources
Safe Handling and Personal Protective Equipment (PPE) Guide for 5-Bromo-2-cyano-4-nitrophenylacetic acid
Hazard Assessment: A Structurally-Driven Analysis
The chemical structure of 5-Bromo-2-cyano-4-nitrophenylacetic acid dictates a multi-faceted risk profile. Understanding the hazards posed by each functional group is critical to appreciating the necessity of the stringent PPE and handling protocols outlined below.
-
Cyano Group (-CN): This is the most acute hazard. Cyanide-containing compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] Of significant concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly in the presence of acids.[2]
-
Aromatic Nitro Group (-NO₂): Nitrophenyl derivatives are known for their toxicity. They can be readily absorbed through the skin and may cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[3]
-
Bromo Group (-Br): Halogenated organic compounds present toxicological and environmental hazards. Bromine-containing waste is classified as hazardous and requires specialized disposal procedures.[4]
-
Carboxylic Acid (-COOH): The acidic nature of this group can cause skin and eye irritation or burns.[5] It also increases the intrinsic risk of HCN evolution from the cyano group upon decomposition.
-
Solid Particulate Nature: As a solid powder, the primary routes of exposure are inhalation of airborne dust and direct contact with the skin and eyes, making containment during handling paramount.[6][7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. All handling of this compound must occur within a certified chemical fume hood. The following table summarizes the minimum required PPE.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Safety Goggles & Full-Face Shield | ANSI Z87.1 / EN166 | Protects against dust, splashes, and impacts. A face shield is mandatory when handling the solid or concentrated solutions.[1][8] |
| Hands | Double Nitrile Gloves | EN 374 | Provides protection against chemical permeation. Double-gloving minimizes exposure during glove removal and in case of a breach in the outer glove.[1] Replace gloves immediately if contaminated. |
| Body | Flame-Resistant (FR) Lab Coat | NFPA 2112 | Protects skin from spills and prevents contamination of personal clothing.[3] Must be kept fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | N95 or higher | Essential to prevent inhalation of fine powders, especially when weighing or transferring the solid compound.[3][6] |
| Feet | Closed-toe, Chemical-Resistant Shoes | ASTM F2413 | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Adherence to strict, step-by-step procedures is essential for minimizing risk.
Experimental Workflow: Weighing and Dissolving the Solid
This protocol must be performed entirely within a chemical fume hood.
-
Preparation: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, flasks, solvent, waste containers) is inside and the work surface is covered with disposable bench paper.
-
Don PPE: Don all required PPE as listed in the table above, following the correct sequence (e.g., inner gloves, lab coat, respirator, face shield, outer gloves).
-
Weighing: Carefully transfer the desired amount of 5-Bromo-2-cyano-4-nitrophenylacetic acid from the stock container to a tared weigh boat using a dedicated spatula. Perform this action slowly and deliberately to minimize dust generation.
-
Dissolving: Place the weigh boat containing the compound into the destination flask. Using a wash bottle, carefully rinse the weigh boat with the desired solvent to ensure a complete transfer. Add the remaining solvent slowly to avoid splashing.
-
Post-Handling: Tightly cap the stock container. All disposable items that contacted the compound (weigh boat, bench paper, gloves) must be disposed of as solid cyanide hazardous waste.
-
Decontamination: Clean any non-disposable equipment (e.g., spatula) using the procedure outlined in section 3.3.
PPE Selection & Emergency Response Workflow
The following diagram outlines the decision-making process for safe handling and emergency response.
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. accelachem.com [accelachem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
